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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 1,5-naphthyridine-4-carboxylate (CAS 1935334-33-0): Synthesis, Characterization, and Applications

Executive Summary: The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif, recognized for its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif, recognized for its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and rigid planar structure make it a cornerstone for the development of novel therapeutics and organic electronics. This guide focuses on a specific derivative, Methyl 1,5-naphthyridine-4-carboxylate (CAS 1935334-33-0), a key building block for advanced chemical synthesis. Due to the limited availability of direct experimental data for this specific ester, this document, written from the perspective of a Senior Application Scientist, provides a comprehensive overview based on established chemical principles and data from closely related analogues. We will explore a robust proposed synthesis, predict its spectral characteristics, and discuss its potential applications in medicinal chemistry and materials science, grounding all claims in authoritative literature.

Core Molecular Attributes and Predicted Properties

Methyl 1,5-naphthyridine-4-carboxylate is a derivative of the parent 1,5-diazanaphthalene ring system. The introduction of a methyl carboxylate group at the C4 position significantly influences its reactivity and potential for further chemical modification, making it a valuable intermediate for creating more complex molecules.

Physicochemical Properties

While specific experimental data for melting point and solubility are not widely published, we can infer key properties. The parent 1,5-naphthyridine-4-carboxylic acid is known to have poor solubility in many common solvents due to strong intermolecular hydrogen bonding and π-stacking interactions that create high lattice energy.[3] The conversion of the carboxylic acid to its methyl ester is a standard medicinal chemistry strategy to disrupt this hydrogen bonding network, which should predictably increase its solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

PropertyValueSource
CAS Number 1935334-33-0[4]
Molecular Formula C₁₀H₈N₂O₂Inferred from structure
Molecular Weight 188.18 g/mol [5]
Appearance Predicted to be a solid at room temperature
Predicted Spectroscopic Profile

Direct spectral data for this compound is scarce. However, a detailed analysis of published data for similar 1,5-naphthyridine derivatives allows for a confident prediction of its key spectroscopic signatures.[6][7] This predictive analysis is crucial for researchers to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthyridine core and the three protons of the methyl ester. The two nitrogen atoms in the rings are electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. Protons H-2, H-8, and H-6 will likely appear at the lowest field.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by eight signals for the aromatic carbons of the naphthyridine core, one for the ester carbonyl carbon (expected around 165-170 ppm), and one for the methyl group carbon (expected around 52-55 ppm).

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry (electrospray ionization, ESI) is expected to show a prominent protonated molecular ion [M+H]⁺. The primary fragmentation pathway for the 1,5-naphthyridine ring typically involves the loss of hydrogen cyanide (HCN) and acetylene (C₂H₂).[7]

ParameterPredicted ValueRationale / Notes
¹H NMR (400 MHz, CDCl₃) δ ~9.2 (H-2), ~9.0 (H-8), ~8.8 (H-6), ~8.2 (H-3), ~7.8 (H-7), ~4.1 (s, 3H, -OCH₃)Chemical shifts are estimated based on analogous structures.[6] Multiplicities will be complex (doublets, doublets of doublets) due to proton-proton coupling. The methyl group will be a sharp singlet.
¹³C NMR (100 MHz, CDCl₃) δ ~166 (C=O), ~155-120 (Aromatic C), ~53 (-OCH₃)Eight distinct signals are expected for the aromatic carbons.
HRMS (ESI-TOF) [M+H]⁺ calculated for C₁₀H₉N₂O₂⁺: 189.0659Expected to be the base peak in the ESI+ spectrum.

Proposed Synthesis and Mechanistic Rationale

G cluster_0 Proposed Synthetic Workflow A 1,5-Naphthyridin-4(1H)-one B 4-Chloro-1,5-naphthyridine A->B Chlorination (POCl₃) C 1,5-Naphthyridine-4-carbonitrile B->C Cyanation (NaCN, DMSO) D 1,5-Naphthyridine-4-carboxylic acid C->D Hydrolysis (aq. HCl, reflux) E Methyl 1,5-naphthyridine-4-carboxylate (Target Compound) D->E Esterification (SOCl₂, MeOH)

Caption: Proposed multi-step synthesis of Methyl 1,5-naphthyridine-4-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-1,5-naphthyridine (Chlorination)

This step converts the naphthyridinone into a more reactive chloro derivative, which is an excellent leaving group for subsequent nucleophilic substitution.

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting heterocyclic ketones (amides) into their corresponding chloro derivatives.[8] The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

  • Protocol:

    • To a round-bottom flask, add 1,5-naphthyridin-4(1H)-one (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) under a nitrogen atmosphere.

    • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Step 2: Synthesis of 1,5-Naphthyridine-4-carbonitrile (Cyanation)

This is a nucleophilic aromatic substitution (SₙAr) reaction where the chloro group is displaced by a cyanide ion.

  • Rationale: The electron-withdrawing nitrogen atoms of the naphthyridine ring activate the C4 position towards nucleophilic attack, facilitating the displacement of the chloride by the cyanide nucleophile. A polar aprotic solvent like DMSO is used to solvate the cation (Na⁺) while leaving the cyanide anion highly reactive.

  • Protocol:

    • In a flask, dissolve 4-chloro-1,5-naphthyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN, 1.2-1.5 eq) to the solution.

    • Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual DMSO and salts, and dry.

Step 3: Synthesis of 1,5-Naphthyridine-4-carboxylic acid (Hydrolysis)

The nitrile functional group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

  • Rationale: Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

  • Protocol:

    • Suspend 1,5-naphthyridine-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

    • Heat the suspension to reflux (approx. 100-110 °C) for 6-12 hours. The reaction progress can be monitored by the evolution of ammonia gas ceasing.

    • Cool the solution to room temperature.

    • Carefully adjust the pH to ~3-4 with an aqueous solution of sodium hydroxide.

    • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.[3]

Step 4: Synthesis of Methyl 1,5-naphthyridine-4-carboxylate (Esterification)

The final step involves the conversion of the carboxylic acid to the target methyl ester.

  • Rationale: Reacting the carboxylic acid with thionyl chloride (SOCl₂) first converts it to a highly reactive acyl chloride intermediate. This intermediate readily reacts with methanol in the next step to form the ester, with the evolution of HCl and SO₂ gas driving the reaction to completion. This method is often preferred over Fischer esterification for its faster reaction times and irreversible nature.

  • Protocol:

    • Suspend 1,5-naphthyridine-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq) and add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux (approx. 75 °C) for 1-2 hours until a clear solution is formed.

    • Cool the mixture and remove the excess SOCl₂ under reduced pressure.

    • Carefully add anhydrous methanol (MeOH) to the resulting acyl chloride residue at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Potential Applications and Biological Significance

The true value of Methyl 1,5-naphthyridine-4-carboxylate lies in its role as a versatile intermediate for developing high-value molecules. The ester can be easily hydrolyzed back to the acid for amide couplings or reduced to the corresponding alcohol, providing multiple handles for diversification.

Caption: Relationship between the 1,5-naphthyridine core and its key biological targets.

Medicinal Chemistry

The 1,5-naphthyridine nucleus is a well-established pharmacophore. Derivatives have demonstrated potent activity across several therapeutic areas, making this scaffold a prime candidate for drug discovery campaigns.[1]

  • TGF-β Receptor Inhibition: Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5.[10] The TGF-β signaling pathway is implicated in cancer cell proliferation and fibrosis, making ALK5 an important therapeutic target. The title compound is an ideal starting point for synthesizing libraries of amides and other derivatives to explore structure-activity relationships (SAR) for ALK5 inhibition.

  • Anticancer (Topoisomerase Inhibition): Fused 1,5-naphthyridine systems, such as benzo[b][1][9]naphthyridines, have shown significant cytotoxicity against cancer cell lines by inhibiting topoisomerase I or II, enzymes essential for DNA replication.[9][11] The core structure can be elaborated to mimic these more complex, clinically relevant molecules.

  • Antibacterial Agents: While the related 1,8-naphthyridine isomer is more famous (e.g., nalidixic acid), 1,5-naphthyridine derivatives have also demonstrated promising antibacterial activity, often by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][12]

Biological TargetExample Activity of Related DerivativesTherapeutic AreaReference(s)
ALK5 (TGF-βRI) IC₅₀ = 4 nM and 6 nM for pyrazole derivativesOncology, Fibrosis[10]
Topoisomerase I IC₅₀ = 1.7 µM for an indeno[1][9]naphthyridineOncology[11]
Bacterial Gyrase IC₅₀ = 1.02 µM for a hydroxyl-substituted derivativeInfectious Disease[12]
Materials Science

The rigid, electron-deficient nature of the 1,5-naphthyridine ring makes it an excellent component for organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs): The 1,5-naphthyridine core can act as a high-affinity bidentate ligand for metal ions (e.g., Al³⁺, Ir³⁺) to form stable metal chelates used as emissive or electron-transporting layers in OLEDs.[13] Its derivatives have been incorporated into Thermally Activated Delayed Fluorescence (TADF) emitters, achieving high external quantum efficiencies (EQE) exceeding 25%.[13] The title compound can be functionalized to tune the electronic properties for creating novel ligands and emitters.

Conclusion and Future Directions

Methyl 1,5-naphthyridine-4-carboxylate, CAS 1935334-33-0, stands out as a high-potential building block for researchers in drug discovery and materials science. While direct experimental data is limited, a robust synthetic pathway can be proposed based on fundamental organic reactions, and its physicochemical and spectral properties can be confidently predicted from established principles.

Future work should focus on the experimental validation of the proposed synthesis and the full spectroscopic characterization of the compound. Subsequent exploration of its reactivity will unlock its potential for creating diverse chemical libraries targeting kinases, topoisomerases, and other enzymes. For material scientists, this compound serves as a foundational scaffold for designing novel ligands and emitters with tailored photophysical properties for next-generation electronic devices.

References

  • Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. Available at: [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]

  • Supplementary Information for an article in an RSC journal. The Royal Society of Chemistry. Available at: [Link]

  • Al-dujaili, A. H., & Al-Janabi, M. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. BioKB. Available at: [Link]

  • Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC. Available at: [Link]

  • Gheorghiu, M. D., & Draghici, B. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 956-961. Available at: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Safety Data Sheet for Xerox products. AS Capital. Available at: [Link]

  • Safety data sheet for Amalie Amatran P/Shift TO-4 30. Amalie. Available at: [Link]

  • Safety Data Sheet for Single-Element IC - Standard Solution. Astech Ireland. Available at: [Link]

  • Safety Data Sheet for Deka Battery Cleaner Spray. East Penn Manufacturing. Available at: [Link]

Sources

Exploratory

Topic: Methyl 1,5-Naphthyridine-4-carboxylate vs. 1,8-Naphthyridine Derivatives: A Comparative Analysis of Privileged Scaffolds

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Tale of Two Isomers The naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Tale of Two Isomers

The naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a unique electronic and steric profile.[3][4] Among these, the 1,8- and 1,5-naphthyridine cores have been most extensively explored, serving as the foundation for a multitude of therapeutic agents.[3][5]

While structurally similar, the subtle difference in nitrogen placement between these two isomers profoundly impacts their synthetic accessibility, physicochemical properties, and, most critically, their pharmacological profiles. The 1,8-scaffold boasts a rich history, cemented by the discovery of nalidixic acid, which paved the way for the revolutionary quinolone class of antibiotics.[1][6] In contrast, the 1,5-scaffold, particularly derivatives of the 1,5-naphthyridine-4-carboxylic acid core, has more recently emerged as a versatile and powerful platform for developing targeted therapies, especially in oncology.[7]

This technical guide provides a comprehensive, in-depth comparison of these two pivotal scaffolds. As a senior application scientist, my objective is to move beyond a simple recitation of facts and instead provide a narrative grounded in mechanistic causality and field-proven insights. We will dissect their synthesis, explore their divergent roles in drug discovery, and present a head-to-head analysis to empower researchers in selecting the optimal core for their specific drug design and development campaigns.

The 1,8-Naphthyridine Core: A Legacy of Antibacterial Innovation

The story of 1,8-naphthyridines in medicine is a landmark case of serendipity and chemical optimization. Its journey from a synthetic byproduct to the cornerstone of a major antibiotic class underscores its therapeutic importance.

Historical Keystone: The Discovery of Nalidixic Acid

The watershed moment for the 1,8-naphthyridine scaffold came in 1962 with the discovery of nalidixic acid by George Y. Lesher and his team.[1][6] Identified during the synthesis of the antimalarial chloroquine, nalidixic acid was the first compound of its class to show potent antibacterial activity against Gram-negative bacteria by inhibiting DNA gyrase.[1][6] This discovery not only provided a new treatment for urinary tract infections but also established the 1,8-naphthyridine-3-carboxylic acid moiety as a critical pharmacophore, laying the groundwork for the entire field of quinolone antibiotics.[1]

Core Synthetic Strategy: The Friedländer Annulation

The Friedländer synthesis is one of the most direct and efficient methods for constructing the 1,8-naphthyridine core.[8] The causality of its effectiveness lies in the acid- or base-catalyzed condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an α-methylene ketone, followed by an intramolecular cyclization and dehydration.

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A 2-Aminopyridine- 3-carbaldehyde C Knoevenagel Condensation A->C Catalyst (Acid/Base) B α-Methylene Ketone (e.g., Ethyl Acetoacetate) B->C D Intermediate Adduct C->D E Intramolecular Cyclization (Dehydration) D->E F Substituted 1,8-Naphthyridine E->F

Caption: Generalized workflow of the Friedländer Annulation for 1,8-Naphthyridine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This protocol outlines a typical Friedländer-type cyclization, a foundational method for accessing the antibacterial pharmacophore.[9]

  • Materials: 2-Aminonicotinaldehyde, Diethyl malonate, Sodium ethoxide, Ethanol, Diphenyl ether.

  • Step 1: Condensation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol. To this mixture, add diethyl malonate (1.1 eq) dropwise while stirring at room temperature.

    • Causality: The basic catalyst (sodium ethoxide) deprotonates the α-carbon of diethyl malonate, generating a nucleophilic enolate which readily attacks the electrophilic aldehyde carbon of the aminopyridine.

  • Step 2: Cyclization: After stirring for 2-4 hours, remove the ethanol under reduced pressure. Add the resulting crude intermediate to high-boiling diphenyl ether. Heat the mixture to 250 °C and maintain for 1 hour.

    • Causality: The high thermal energy drives the intramolecular cyclization between the amino group and one of the ester groups, followed by the elimination of ethanol to form the fused pyridone ring. Diphenyl ether serves as a non-reactive, high-temperature solvent.

  • Step 3: Work-up and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add petroleum ether to facilitate further precipitation. Collect the solid product by filtration, wash thoroughly with diethyl ether to remove the diphenyl ether solvent, and dry under vacuum. The resulting product, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be recrystallized from ethanol if further purification is needed.[9]

Biological Applications and Structure-Activity Relationships (SAR)

The versatility of the 1,8-naphthyridine scaffold is extensive, with derivatives demonstrating a wide array of biological activities.[2][5]

  • Anticancer Agents: Many derivatives function as potent inhibitors of DNA topoisomerases I and II or as modulators of protein kinases.[10] Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in optimizing these compounds, identifying that steric and electrostatic interactions at various substitution points are crucial for cytotoxic effects.[9][10]

  • Anticonvulsant and CNS Activity: Modifications, particularly at the N-1 and C-7 positions, have led to compounds with significant anticonvulsant and neuroleptic properties.[11]

  • Adenosine Receptor Antagonists: QSAR analyses have revealed that bulky substituents at the R1 position and hydrogen-bond donors at R2 enhance binding affinity to A1 receptors, highlighting its potential in cardiovascular and neurological disorders.[12][13]

Compound Class Target/Assay Key Compound Example IC₅₀ / Activity Reference
AnticancerP388 Murine Leukemia1-(2-Thiazolyl)-7-(3-aminopyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid0.04 µg/mL[14]
AnticancerTopoisomerase II InhibitionN-[2-(Dimethylamino)ethyl]-9-amino-acridine-4-carboxamide0.17 µM[10]
AnticonvulsantMaximal Electroshock Seizure (MES) Test2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridineEquivalent to Diazepam at 250 mg/kg[11]
AntibacterialE. coli DNA GyraseNalidixic AcidInhibits DNA synthesis[6]
Enzyme InhibitionCarbonic Anhydrase IX (CA-IX)Substituted[1][7]-Naphthyridine derivative (1g)0.11 µM[15]

The 1,5-Naphthyridine Core: An Emerging Scaffold for Targeted Therapies

While historically less explored than its 1,8-isomer, the 1,5-naphthyridine scaffold has rapidly gained prominence as a privileged structure for targeting complex diseases like cancer and fibrosis.[7] The methyl 1,5-naphthyridine-4-carboxylate and its parent carboxylic acid are key building blocks, providing a crucial handle for synthetic elaboration.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is the cornerstone for synthesizing the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold, a key precursor to the title compound family.[3][7] This method involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a thermal cyclization.

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A 3-Aminopyridine C Condensation (120-130 °C) A->C B Diethyl Ethoxy- methylenemalonate (DEEM) B->C D Anilinomethylenemalonate Intermediate C->D E Thermal Cyclization (~250 °C in Dowtherm A) D->E F Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate E->F

Caption: Synthetic workflow of the Gould-Jacobs reaction for the 1,5-Naphthyridine core.

Detailed Experimental Protocol: Synthesis of 1,5-Naphthyridine-4-carboxylic acid

This protocol details a typical Gould-Jacobs reaction followed by hydrolysis to yield the foundational carboxylic acid, which can subsequently be esterified to methyl 1,5-naphthyridine-4-carboxylate.[7][16]

  • Materials: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Dowtherm A (or diphenyl ether), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Step 1: Condensation: Combine 3-aminopyridine (1.0 eq) and a slight excess of DEEM (1.1 eq) in a round-bottom flask. Heat the mixture to 120-130 °C for 2 hours.

    • Causality: This step involves the nucleophilic attack of the amino group onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form a stable vinylogous amide intermediate.

  • Step 2: Thermal Cyclization: In a separate flask, heat Dowtherm A to 250 °C. Slowly and carefully add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. Maintain the temperature for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate.[16]

    • Causality: This is a thermal 6π-electrocyclization reaction. The high temperature is required to overcome the activation energy for the ring-closing step, forming the dihydropyridone ring. The product exists in the 4-hydroxy tautomeric form.

  • Step 3: Hydrolysis: Allow the mixture to cool, then add hexane to complete precipitation. Collect the crude ester by filtration. Suspend the solid in a 10% aqueous NaOH solution and heat to reflux for 4-6 hours.[16]

    • Causality: Saponification of the ethyl ester to the corresponding carboxylate salt is achieved under basic conditions. Refluxing ensures the reaction goes to completion.

  • Step 4: Acidification and Isolation: Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated HCl. The final product, 1,5-naphthyridine-4-carboxylic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[16]

Biological Applications and Key Therapeutic Targets

The 1,5-naphthyridine scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors and other targeted anticancer agents.

  • TGF-β Type I Receptor (ALK5) Inhibitors: The transforming growth factor-beta (TGF-β) pathway is dysregulated in cancer and fibrosis. Several 1,5-naphthyridine derivatives, particularly those with aminothiazole and pyrazole substitutions, have emerged as highly potent and selective inhibitors of ALK5.[7][17] X-ray crystallography has confirmed that the N5 atom of the naphthyridine core forms a critical hydrogen bond with the backbone of His-283 in the ATP binding site of ALK5.[17]

  • Anticancer Agents: Beyond ALK5, these derivatives have shown broad cytotoxic effects against various cancer cell lines, often by inhibiting Topoisomerase I, an enzyme essential for DNA replication.[7][18]

  • Organic Electronics: Demonstrating its versatility, the 1,5-naphthyridine core is also used in materials science. Metal chelates of 4-hydroxy-1,5-naphthyridine derivatives are employed as efficient electron-transporting and exciton-blocking materials in Organic Light-Emitting Diodes (OLEDs).[19]

Compound Class Target/Assay Key Compound Example IC₅₀ (nM) Reference
ALK5 Kinase InhibitorALK5 AutophosphorylationAminothiazole derivative (Cmpd 15)6[7][17]
ALK5 Kinase InhibitorALK5 AutophosphorylationPyrazole derivative (Cmpd 19)4[7][17]
AnticancerTopoisomerase I InhibitionPhenyl-1,5-naphthyridine derivativeActive against COLO 205 cells[18]
Anti-inflammatoryLPS-induced NO production10-hydroxycanthin-6-one7.73–15.09 µM[20]

Comparative Analysis: Choosing the Right Scaffold

The decision to use a 1,5- or 1,8-naphthyridine core is a critical choice in drug design, driven by the intended biological target and desired physicochemical properties.

Structural and Electronic Differences

The position of the nitrogen atoms dictates the molecule's electronic landscape. The 1,8-isomer is more symmetrical, which can influence crystal packing and solubility. The different placement of the lone pairs of electrons on the nitrogens affects the overall dipole moment, basicity, and hydrogen bonding potential of the molecule, which in turn governs interactions with biological targets.

G cluster_15 1,5-Naphthyridine Core cluster_18 1,8-Naphthyridine Core img_15 img_15 img_18 img_18 lab_15 Nitrogens at positions 1 and 5 Asymmetric electron distribution Favors binding in targets like ALK5 kinase lab_18 Nitrogens at positions 1 and 8 More symmetric structure Classic pharmacophore for DNA gyrase inhibition

Caption: Core structures and key features of 1,5- and 1,8-Naphthyridine.

Pharmacological Profile: A Head-to-Head Comparison
Feature 1,5-Naphthyridine Derivatives 1,8-Naphthyridine Derivatives
Historical Significance Emerging scaffold, gaining prominence since the early 2000s.Foundational scaffold in medicinal chemistry since 1962.[1]
Primary Therapeutic Area Oncology, Fibrosis, Inflammatory Diseases.[7][17]Infectious Diseases (Antibacterial), Oncology, CNS Disorders.[1][5][11]
Key Biological Targets Protein Kinases (e.g., ALK5), Topoisomerase I.[7][17][18]DNA Gyrase, Topoisomerase II, various CNS receptors.[6][10]
Landmark Compound(s) Potent ALK5 Inhibitors (e.g., Cmpd 19).[17]Nalidixic Acid, Enoxacin.[1][2]
Key Synthetic Route Gould-Jacobs Reaction, Skraup Synthesis.[3][7]Friedländer Annulation, Combes Synthesis.[8]
Non-Medical Applications Organic Electronics (OLEDs).[19]Corrosion Inhibition, Catalysis.[8]

Conclusion and Future Outlook

The 1,5- and 1,8-naphthyridine scaffolds, while isomeric cousins, offer distinct and complementary opportunities in drug discovery. The 1,8-naphthyridine core, with its storied history in antibacterial research, remains a highly versatile and validated platform for developing agents that target DNA replication machinery and a host of other biological systems.[5] Its synthetic routes are well-established, and its SAR is extensively documented.

Conversely, the 1,5-naphthyridine scaffold, particularly derivatives based on the methyl 1,5-naphthyridine-4-carboxylate core, represents a more modern and rapidly evolving area of research. Its demonstrated success in generating highly potent and selective kinase inhibitors, such as those for ALK5, positions it as a scaffold of choice for modern targeted therapy.[7][17]

For the drug development professional, the choice is not about which isomer is "better," but which is "fitter" for the purpose. For broad-spectrum antibacterial or topoisomerase II-targeted anticancer agents, the rich historical data of the 1,8-scaffold provides a solid foundation. For developing novel, selective kinase inhibitors or exploring new chemical space in oncology and fibrosis, the 1,5-scaffold presents a compelling and potent alternative. The continued exploration of both these privileged structures will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. Benchchem.
  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Scientific Research Publishing.
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
  • Efficient Synthesis of Functionalized Benzo[b][1][7]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science.

  • Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. PubMed.
  • Discovery and history of 1,8-naphthyridine compounds. Benchchem.
  • OL 2 (Naphthyridine). Scribd.
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Taylor & Francis Online.
  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Vers
  • Antimicrobial Activity of Naphthyridine Deriv
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. 20.[1][7]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC.

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Deriv
  • Biological Activity of Naturally Derived Naphthyridines. PMC - NIH.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Antimicrobial Activity of Naphthyridine Deriv
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Applic
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. Benchchem.
  • Synthesis and pharmacological activities of 1,8-naphthyridine deriv
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Biological Activity of N
  • Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Benchchem.
  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. PMC.
  • Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics. Benchchem.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

Sources

Foundational

An In-depth Technical Guide to Methyl 1,5-diazanaphthalene-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of methyl 1,5-diazanaphthalene-4-carboxylate, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 1,5-diazanaphthalene-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its nomenclature, chemical and physical properties, synthesis, and known biological activities, offering a valuable resource for professionals in drug discovery and development.

Introduction and Nomenclature

Methyl 1,5-diazanaphthalene-4-carboxylate, a derivative of the 1,5-naphthyridine scaffold, is a key building block in the synthesis of a wide array of complex organic molecules.[1] The 1,5-naphthyridine core, also known as pyrido[3,2-b]pyridine, is a privileged heterocyclic motif recognized for the diverse and potent biological activities of its derivatives.[2][3] These compounds have garnered significant attention in pharmaceutical research, particularly in the development of novel therapeutic agents for cancer and infectious diseases.[3]

The nomenclature of this compound can vary, and it is often referred to by several synonyms. Establishing a clear understanding of these alternative names is crucial for a comprehensive literature search and unambiguous communication within the scientific community.

Synonyms:

  • Methyl 1,5-naphthyridine-4-carboxylate

  • 1,5-Naphthyridine-4-carboxylic acid methyl ester

The parent scaffold, 1,5-diazanaphthalene, is also known as 1,5-naphthyridine.[4] The systematic name "1,5-diazanaphthalene" follows the Hantzsch-Widman nomenclature for heterocyclic systems, indicating a naphthalene-like bicyclic structure with two nitrogen atoms at positions 1 and 5.

Chemical and Physical Properties

Understanding the physicochemical properties of methyl 1,5-diazanaphthalene-4-carboxylate is fundamental for its handling, characterization, and application in chemical synthesis and biological assays. While specific experimental data for this exact ester is not extensively published, the properties of the parent 1,5-naphthyridine and its carboxylic acid precursor provide valuable insights.

PropertyValueSource
CAS Number 1935334-33-0[5]
Molecular Formula C₁₀H₈N₂O₂[6]
Molecular Weight 188.18 g/mol [6]
Appearance Solid (predicted)[6]
Solubility Likely soluble in common organic solvents like DMSO and DMF. The parent 1,5-naphthyridine-4-carboxylic acid has low solubility in many common organic solvents.[1]N/A
Storage Store in a cool, dry place.N/A

Synthesis of Methyl 1,5-diazanaphthalene-4-carboxylate

The synthesis of the target compound typically involves a two-step process: the construction of the 1,5-naphthyridine-4-carboxylic acid core, followed by esterification to yield the methyl ester.

Synthesis of the 1,5-Naphthyridine-4-carboxylic Acid Precursor

A cornerstone in the synthesis of the 1,5-naphthyridine-4-carboxylic acid scaffold is the Gould-Jacobs reaction .[2] This versatile method involves the condensation of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization.[2]

Experimental Protocol: Synthesis of 1,5-Naphthyridine-4-carboxylic Acid via Gould-Jacobs Reaction [1]

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.). Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a thick syrup. Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.

  • Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250 °C. Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.

  • Work-up and Hydrolysis: Allow the reaction mixture to cool to below 100 °C and then add a non-polar solvent like hexane to complete the precipitation. Collect the solid by filtration. Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction mixture to room temperature.

  • Acidification and Isolation: Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). The 1,5-naphthyridine-4-carboxylic acid product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water and then with a small amount of cold ethanol. Dry the final product under vacuum.

Gould-Jacobs Reaction Workflow cluster_synthesis Synthesis of 1,5-Naphthyridine-4-carboxylic Acid start Start Materials: 3-Aminopyridine Diethyl ethoxymethylenemalonate condensation Condensation (120-130°C, 2h) start->condensation intermediate Intermediate: Diethyl 2-((pyridin-3-ylamino)methylene)malonate condensation->intermediate cyclization Thermal Cyclization (Dowtherm A, 250°C, 30 min) intermediate->cyclization ester_product Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate cyclization->ester_product hydrolysis Hydrolysis (10% NaOH, reflux) ester_product->hydrolysis acidification Acidification (HCl, pH 3-4) hydrolysis->acidification final_product Final Product: 1,5-Naphthyridine-4-carboxylic acid acidification->final_product

Caption: Synthetic workflow for 1,5-Naphthyridine-4-carboxylic acid.

Esterification to Methyl 1,5-diazanaphthalene-4-carboxylate

The conversion of the carboxylic acid to its corresponding methyl ester can be achieved through several standard esterification methods. A common and effective method is the Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 1,5-naphthyridine-4-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 1,5-diazanaphthalene-4-carboxylate.

Other mild esterification methods, such as using (trimethylsilyl)diazomethane, can also be employed, especially for substrates that are sensitive to acidic conditions.[7]

Biological Activities and Therapeutic Potential

Derivatives of the 1,5-naphthyridine scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for various therapeutic areas.[2] While specific biological data for methyl 1,5-diazanaphthalene-4-carboxylate is limited in publicly available literature, the activities of closely related analogues provide strong indications of its potential.

Anticancer Activity

The cytotoxic effects of 1,5-naphthyridine derivatives have been evaluated against various human cancer cell lines.[2] Their mechanism of action often involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[2][3]

Compound IDCancer Cell LineBiological AssayIC₅₀ (µM)Source
127aA549 (Lung Carcinoma)Cytotoxicity1.03 ± 0.30[2]
127aSKOV3 (Ovarian Cancer)Cytotoxicity1.75 ± 0.20[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HL-60, PC-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (naphthyridine derivatives) and a control (e.g., colchicine) for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Topoisomerase_I_Inhibition cluster_pathway Mechanism of Action: Topoisomerase I Inhibition Naphthyridine 1,5-Naphthyridine Derivative Topoisomerase_I Topoisomerase I Naphthyridine->Topoisomerase_I Inhibits DNA_Replication DNA Replication and Repair Topoisomerase_I->DNA_Replication Enables Apoptosis Apoptosis (Cell Death) DNA_Replication->Apoptosis Leads to

Caption: Inhibition of Topoisomerase I by 1,5-naphthyridine derivatives.

Antimicrobial Activity

While much of the research on the antibacterial properties of naphthyridines has focused on the 1,8-isomer (e.g., nalidixic acid), derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[2][8] For instance, certain 1,5-naphthyridine complexes have shown significant antifungal activity against Candida species, with MIC values ranging from 0.78 to 6.25 µg/mL.[9]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine ring system and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the bicyclic system. For the parent 1,5-naphthyridine, aromatic proton signals appear between δ 7.6 and 9.0 ppm.[10]

  • ¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the ester group would appear downfield. The chemical shifts for the carbons of the 1,5-naphthyridine ring are typically found in the range of δ 124-152 ppm.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching vibrations (around 1320-1000 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region).[4][12]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) from the molecular ion.[13]

Conclusion and Future Directions

Methyl 1,5-diazanaphthalene-4-carboxylate is a valuable heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis is accessible through established methods like the Gould-Jacobs reaction followed by esterification. The broader class of 1,5-naphthyridine derivatives has demonstrated promising anticancer and antimicrobial activities, suggesting that the title compound is a strong candidate for further biological evaluation.

Future research should focus on:

  • The development and optimization of synthetic routes to methyl 1,5-diazanaphthalene-4-carboxylate and its derivatives.

  • Comprehensive biological screening of the compound against a wide range of cancer cell lines and microbial strains to determine its specific activity and potency.

  • Elucidation of its precise mechanism of action to guide the design of more effective therapeutic agents.

  • Exploration of its potential in materials science, for example, as a component in organic light-emitting diodes (OLEDs), leveraging the known applications of other 1,5-naphthyridine derivatives in this field.[14]

This in-depth technical guide serves as a foundational resource for researchers embarking on the study of methyl 1,5-diazanaphthalene-4-carboxylate, providing essential information to facilitate further investigation and innovation.

References

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][9]naphthyridin-(5H)ones. (2005, February 15). PubMed. Retrieved February 25, 2026, from [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020, July 16). MDPI. Retrieved February 25, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. (n.d.). Current Topics in Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • KoreaMed Synapse. (2013, December 16). Retrieved February 25, 2026, from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved February 25, 2026, from [Link]

  • Supporting Information for NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. (n.d.). Retrieved February 25, 2026, from [Link]

  • New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • IC 50 values for antidiabetic activities. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • 1,5-diazanaphthalene. (n.d.). Wikidata. Retrieved February 25, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit. Retrieved February 25, 2026, from [Link]

  • MassBank. (2017, July 7). Retrieved February 25, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. (2023, October 23). Frontiers. Retrieved February 25, 2026, from [Link]

  • IC50 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 25, 2026, from [Link]

  • (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][2][12]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][2][12]. (n.d.). Revue Roumaine de Chimie. Retrieved February 25, 2026, from [Link]

  • GC-MS Analysis and Screening of Anti-Proliferative Potential of Methanolic Extract of Garcinia cowa on Different Cancer Cell Line. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Biological Activity of 1,5-Naphthyridine-4-Carboxylate Scaffold

The following technical guide details the biological activity, synthesis, and therapeutic potential of the 1,5-naphthyridine-4-carboxylate scaffold. Executive Summary The 1,5-naphthyridine-4-carboxylate scaffold represen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of the 1,5-naphthyridine-4-carboxylate scaffold.

Executive Summary

The 1,5-naphthyridine-4-carboxylate scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its well-known 1,8-naphthyridine isomer (nalidixic acid).[1] While the 1,8-isomers are historically entrenched as antibacterial agents, the 1,5-naphthyridine-4-carboxylate derivatives have emerged as potent modulators in oncology, specifically as inhibitors of TGF-β type I receptor (ALK5) and Topoisomerase I .

This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for leveraging this scaffold in drug discovery.

Structural & Chemical Basis

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. The 4-carboxylate substitution is critical for directing biological specificity.

  • Numbering: The carboxylate group at position 4 is adjacent to the bridgehead carbon (C4a) and the N5 nitrogen of the second ring.

  • Pharmacophore Features:

    • Planarity: Facilitates DNA intercalation (crucial for Topoisomerase inhibition).

    • Nitrogen Positioning: The N1 and N5 atoms serve as hydrogen bond acceptors, essential for ATP-binding pocket interactions in kinase targets (e.g., ALK5).

    • C4-Carboxylate: Acts as a handle for solubility modulation or as a bioisostere precursor (e.g., amides, heterocycles) to engage specific receptor residues.

Therapeutic Applications & Mechanisms[1][2]

Oncology: ALK5 Inhibition (TGF-β Pathway)

The most significant recent application of 1,5-naphthyridine-4-carboxylate derivatives is in the inhibition of Activin Receptor-Like Kinase 5 (ALK5) .[1]

  • Mechanism: These compounds function as ATP-competitive inhibitors. The 1,5-naphthyridine core mimics the adenine ring of ATP, docking into the hinge region of the ALK5 kinase domain.

  • Key Data:

    • Compound 15 (Aminothiazole derivative): IC₅₀ = 6 nM (ALK5 autophosphorylation).[2]

    • Compound 19 (Pyrazole derivative): IC₅₀ = 4 nM.[2][3]

  • Therapeutic Impact: Blocking ALK5 signaling prevents TGF-β-induced epithelial-mesenchymal transition (EMT), a key driver of tumor metastasis and fibrosis.

Oncology: Topoisomerase I Inhibition

Certain 1,5-naphthyridine derivatives exhibit cytotoxicity comparable to Camptothecin.

  • Mechanism: The planar scaffold intercalates between DNA base pairs, stabilizing the Topoisomerase I-DNA cleavable complex. This prevents DNA religation, leading to double-strand breaks and apoptosis.

  • Cytotoxicity Profile:

    • MIA PaCa-2 (Pancreatic): IC₅₀ ~11 µM.

    • A549 (Lung Carcinoma): IC₅₀ ~1.03 µM.

Antimicrobial Activity

While less prominent than the 1,8-isomers, 1,5-naphthyridine-4-carboxylates (and their 4-oxo-3-carboxylic acid tautomers) possess antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Target: DNA Gyrase (Subunit A) and Topoisomerase IV.

  • Spectrum: Effective against S. aureus and E. coli, with some derivatives showing efficacy against MRSA strains (MIC values 0.49 – 3.91 µg/mL).[4]

Visualized Pathways

TGF-β Signaling & ALK5 Inhibition

The following diagram illustrates the canonical TGF-β pathway and the specific intervention point of 1,5-naphthyridine-4-carboxylate derivatives.[1]

TGF_Beta_Pathway TGF_Ligand TGF-β Ligand Receptor_Complex TGF-β Receptor Complex (Type I & Type II) TGF_Ligand->Receptor_Complex Binds ALK5 ALK5 (Type I Receptor) Kinase Domain Receptor_Complex->ALK5 Activates Smad2_3 Smad2/3 Phosphorylation ALK5->Smad2_3 Phosphorylates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Blocks ATP Binding (IC50 ~4-6 nM) Smad4 Smad4 Complex Smad2_3->Smad4 Forms Complex Nucleus Nuclear Translocation & Transcription Smad4->Nucleus Translocates Outcome EMT / Metastasis / Fibrosis Nucleus->Outcome Gene Expression

Caption: Mechanism of ALK5 inhibition by 1,5-naphthyridine derivatives preventing downstream Smad signaling.

Experimental Protocols

Synthesis: Modified Gould-Jacobs Protocol

This protocol synthesizes the Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate , a key precursor often tautomerically related to the 4-hydroxy/carboxylate scaffold discussed in literature.

Reagents:

  • 3-Aminopyridine (1.0 eq)[5]

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)[5]

  • Diphenyl ether (Solvent)[5]

Workflow:

  • Condensation: Mix 3-aminopyridine and DEEM. Heat to 110°C for 1 hour to form the enamine intermediate.

  • Cyclization: Add the intermediate dropwise to boiling diphenyl ether (250°C). Maintain reflux for 30–45 minutes. Note: High temperature is critical for the electrocyclic ring closure.

  • Isolation: Cool to room temperature. Dilute with hexane/ethanol to precipitate the product. Filter and wash with ethanol.[1]

  • Hydrolysis (Optional): Reflux with 10% NaOH to obtain the free carboxylic acid.

Synthesis_Workflow Step1 3-Aminopyridine + DEEM Step2 Heat (110°C) Condensation Step1->Step2 Intermediate Enamine Intermediate Step2->Intermediate Step3 Diphenyl Ether (250°C) Intermediate->Step3 Cyclization Product Ethyl 1,5-naphthyridine- carboxylate scaffold Step3->Product Precipitation

Caption: Gould-Jacobs synthetic route for the 1,5-naphthyridine carboxylate core.

ALK5 Autophosphorylation Assay

To validate biological activity, use the following kinase assay.

  • Preparation: Incubate recombinant human ALK5 kinase domain (GST-fused) with the test compound (1,5-naphthyridine derivative) in kinase buffer (50 mM HEPES pH 7.5, 1 mM MgCl₂, 1 mM DTT).

  • Reaction: Initiate by adding [γ-³³P]ATP.

  • Incubation: 30 minutes at 30°C.

  • Termination: Spot reaction mixture onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

  • Quantification: Measure incorporated radioactivity via scintillation counting.

  • Self-Validation: Include a known ALK5 inhibitor (e.g., SB-431542) as a positive control.

Quantitative Data Summary

Compound ClassTargetAssayActivity (IC₅₀/MIC)Reference
Compound 15 (Aminothiazole)ALK5Autophosphorylation6 nM[1]
Compound 19 (Pyrazole)ALK5Autophosphorylation4 nM[1]
Compound 127a A549 (Lung Cancer)Cytotoxicity (MTT)1.03 ± 0.30 µM[2]
Canthin-6-one (Natural 1,5-Naph)S. aureusMIC (Antibacterial)0.49 µg/mL[3]

References

  • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors."[2][3][6] Journal of Medicinal Chemistry, 2004.[3] Link

  • Badawneh, M., et al. "Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors." Current Topics in Medicinal Chemistry, 2014. Link

  • O'Donnell, G., et al. "Biological activities of the 1,5-naphthyridine alkaloid canthin-6-one." Journal of Natural Products, 2006. Link

  • BenchChem. "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." BenchChem Technical Guides, 2025. Link

Sources

Foundational

A Technical Guide to 1,5-Naphthyridine-4-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This technical guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of 1,5-naphthyridine-4-carboxylate derivatives, a subclass that has garnered substantial interest for its therapeutic potential. We will delve into the core synthetic strategies, with a particular focus on the Gould-Jacobs reaction, and provide detailed experimental protocols.[2][3] Furthermore, this guide will survey the diverse biological activities of these compounds, including their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data.[4][5] We will also explore the crucial structure-activity relationships that govern their efficacy and discuss the future trajectory of this promising class of molecules in drug discovery and development.[6]

Introduction to the 1,5-Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms gives rise to six possible isomers, with the 1,5-naphthyridine structure being a particularly "privileged" scaffold in drug discovery.[7] This is due to its ability to form a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][8] The incorporation of a carboxylate group at the 4-position further enhances the potential for these derivatives to act as versatile intermediates and active pharmaceutical ingredients.[2]

Synthetic Strategies for 1,5-Naphthyridine-4-Carboxylates

The construction of the 1,5-naphthyridine core can be achieved through various synthetic methodologies, including cyclization and cycloaddition reactions.[7]

The Gould-Jacobs Reaction: A Cornerstone Synthesis

A primary and widely utilized method for synthesizing the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate scaffold, a key precursor to 1,5-naphthyridine-4-carboxylates, is the Gould-Jacobs reaction.[2][9] This reaction involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[4][10]

The mechanism proceeds through an initial nucleophilic attack of the aminopyridine on the DEEM, followed by the elimination of ethanol to form a vinylogous amide intermediate.[4] The subsequent high-temperature cyclization occurs via a 6-electron electrocyclization, forming the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[4][10]

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis (Optional) 3_Aminopyridine 3_Aminopyridine Intermediate Vinylogous Amide Intermediate 3_Aminopyridine->Intermediate Heat (120-130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclization High-Boiling Solvent (e.g., Diphenyl Ether, ~250°C) Intermediate->Cyclization Ester_Product Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Cyclization->Ester_Product Hydrolysis Aqueous NaOH, Reflux Ester_Product->Hydrolysis Acid_Product 1,5-Naphthyridine-4- carboxylic Acid Hydrolysis->Acid_Product TGF_Beta_Inhibition TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex Binds with SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Gene_Transcription Regulates Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->TBRI Inhibits

Caption: Mechanism of action for 1,5-naphthyridine derivatives as TGF-β (ALK5) inhibitors.

Antimicrobial Activity

The 1,5-naphthyridine scaffold is also a key component in the development of novel antimicrobial agents. [1][11]These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. [1][12]

  • Inhibition of FtsZ: A significant antibacterial mechanism for some 1,5-naphthyridine compounds is the inhibition of the FtsZ protein. [1]FtsZ is a crucial protein in bacterial cell division, forming the Z-ring that initiates cytokinesis. By inhibiting FtsZ polymerization, these compounds disrupt cell division, leading to bacterial filamentation and eventual cell death. [1]

    Compound Organism MIC (µg/mL)
    Canthin-6-one Staphylococcus aureus 0.49
    Canthin-6-one Escherichia coli 3.91
    10-methoxycanthin-6-one Methicillin-resistant S. aureus (MRSA) 3.91

    Table 2: Minimum Inhibitory Concentration (MIC) of naturally occurring 1,5-naphthyridine derivatives. Data sourced from MDPI.[13]

Anti-inflammatory and Other Activities

Naturally occurring 1,5-naphthyridine alkaloids, such as those isolated from Picrasma quassioides, have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. [5][13]Additionally, the unique electronic properties of this scaffold have led to its exploration in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). [14]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount for optimizing the therapeutic potential of 1,5-naphthyridine derivatives. Studies have revealed that substitutions at various positions on the naphthyridine ring significantly influence their biological activity.

  • For Antibacterial Activity: In a series of novel bacterial topoisomerase inhibitors, it was found that a narrow range of substitutions at the C-2 and C-7 positions are optimal for antibacterial activity. An alkoxy (like methoxy) or a cyano group at C-2, and a halogen or hydroxyl group at C-7, were preferred. Substitutions on other carbons generally had a detrimental effect on activity. [6]* For Anticancer Activity: In a study of 1,8-naphthyridine derivatives (a closely related isomer), compounds with an aminoalkyl or a diaminoalkyl side chain at the 7-position exhibited remarkable cytotoxicity against pancreatic cancer cells. Conversely, a methyl group or a cyclic amine in the same position led to a significant decrease in biological activity. [15]

SAR_Insights cluster_SAR Key SAR Observations Naphthyridine C2 C-2 Position: - Methoxy (OMe) - Cyano (CN) (Favors Antibacterial Activity) C7 C-7 Position: - Halogen (F, Cl) - Hydroxyl (OH) (Favors Antibacterial Activity) - Aminoalkyl side chain (Favors Anticancer Activity) Other Other Positions: Substitutions often detrimental to antibacterial activity. C2_pos->C2 C7_pos->C7

Caption: Key structure-activity relationship (SAR) points for 1,5-naphthyridine derivatives.

Challenges and Future Directions

While 1,5-naphthyridine-4-carboxylate derivatives hold immense promise, challenges remain in their development as therapeutic agents. Key pharmacokinetic parameters such as solubility, metabolic stability, and plasma protein binding need to be optimized to enhance their drug-like properties. [2] Future research should focus on:

  • Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives are needed to establish more robust structure-activity relationships. [2]* Pharmacokinetic Profiling: Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to identify candidates with favorable pharmacokinetic profiles. [2]* Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will aid in their rational design and application.

Conclusion

The 1,5-naphthyridine-4-carboxylate scaffold is a versatile and highly valuable core in modern medicinal chemistry. Its synthetic accessibility, primarily through robust methods like the Gould-Jacobs reaction, coupled with the potent and diverse biological activities of its derivatives, makes it an attractive platform for the development of novel therapeutics. [2]Continued exploration of this chemical space, guided by a deep understanding of SAR and pharmacokinetic principles, is poised to deliver new and effective treatments for a range of diseases, from cancer to bacterial infections.

References

  • Penalver, A., Abarca, B., & Ballesteros, R. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of novel naphthyridine compounds. [Link]

  • IRJET. (2020). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • PubMed. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). [Link]

  • PubMed. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. [Link]

  • PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]

  • National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

Sources

Exploratory

Solubility Profile of Methyl 1,5-naphthyridine-4-carboxylate in DMSO: A Technical Guide

Topic: Solubility Profile of Methyl 1,5-naphthyridine-4-carboxylate in DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 1,5-naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Methyl 1,5-naphthyridine-4-carboxylate in DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1,5-naphthyridine-4-carboxylate is a critical heterocyclic scaffold often utilized in medicinal chemistry (specifically for kinase and topoisomerase inhibition) and organic electronics. Its rigid, planar bicyclic structure presents specific solubility challenges, primarily driven by strong intermolecular


-

stacking interactions.[1]

This guide provides a comprehensive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO). While empirical saturation points can vary by synthesis batch and crystal polymorph, this document establishes the physicochemical basis for solubility , predicted saturation limits , and a validated protocol for preparation and storage.

Key Takeaway: DMSO is the optimal solvent for this compound due to its high dielectric constant and ability to disrupt


-stacking, typically supporting stock concentrations between 10 mM and 50 mM .

Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must first understand the molecular forces at play. The 1,5-naphthyridine core is electron-deficient, while the methyl ester adds a polar, hydrogen-bond-accepting motif.

Table 1: Physicochemical Properties
ParameterValueImplication for Solubility
Molecular Weight ~188.18 g/mol Low MW favors dissolution; kinetics are generally fast.
LogP (Predicted) ~1.3 – 1.4Moderately lipophilic. Poor water solubility; high affinity for polar aprotic solvents.
TPSA ~52 ŲModerate polarity. Sufficient polar surface for DMSO interaction.
H-Bond Donors 0Cannot donate H-bonds; relies on solvent dipole interactions.
H-Bond Acceptors 4Excellent interaction with DMSO's sulfoxide dipole.
Structure Planar, BicyclicHigh lattice energy due to

-stacking; requires a solvent that disrupts aggregation.
The Solvation Mechanism

DMSO (Dimethyl sulfoxide) is uniquely suited for Methyl 1,5-naphthyridine-4-carboxylate due to two mechanistic factors:

  • Dipole-Dipole Interaction: The highly polar S=O bond in DMSO interacts strongly with the electron-deficient nitrogen atoms in the naphthyridine ring and the carbonyl oxygen of the ester group.

  • Disruption of

    
    -Stacking:  The planar nature of naphthyridines leads to tight crystal packing. DMSO acts as a "molecular wedge," intercalating between the aromatic sheets and overcoming the lattice energy that renders the compound insoluble in non-polar solvents like hexane.
    

Predicted Solubility Limits

Based on the solubility of structural analogs (e.g., 1,5-naphthyridine, methyl quinoline-4-carboxylate) and the partition coefficient (LogP ~1.4), the following solubility profile is projected for high-purity (>98%) samples at 25°C.

Solvent SystemSolubility ClassificationEstimated RangeNotes
Anhydrous DMSO Soluble 20 – 100 mg/mL Ideal for 100 mM stock solutions.
DMSO + 10% Water Moderate5 – 15 mg/mL"Crash-out" risk increases significantly.
Water / PBS (pH 7.4) Insoluble< 0.1 mg/mLRequires co-solvent (DMSO) for bio-assays.
Ethanol Sparingly Soluble1 – 5 mg/mLOften requires heating; poor for high-conc. stocks.

Critical Insight: While 100 mM stocks are theoretically possible, 20 mM is the recommended working concentration to prevent precipitation during freeze-thaw cycles or upon dilution into aqueous buffers.

Experimental Protocols

Protocol A: Preparation of a 20 mM Stock Solution (Standard)

Objective: Create a stable, precipitation-free stock for biological assays.

  • Weighing: Accurately weigh 3.76 mg of Methyl 1,5-naphthyridine-4-carboxylate into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Bioreagent,

    
    99.9%).
    
    • Note: Do not use "wet" DMSO; moisture initiates ester hydrolysis.

  • Dissolution: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or impurities.

Protocol B: Thermodynamic Solubility Determination (The "Shake-Flask" Method)

Objective: Determine the exact saturation point for a specific batch/polymorph.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake 24h @ 25°C) Start->Equilibration  Saturated Suspension Separation Phase Separation (Centrifuge/Filter 0.2µm) Equilibration->Separation  Equilibrium Reached Dilution Dilution (into Mobile Phase) Separation->Dilution  Supernatant Quantification Quantification (HPLC-UV / LC-MS) Dilution->Quantification DataAnalysis Calculate Solubility (S) S = (Area_sample / Area_std) * Conc_std Quantification->DataAnalysis

Figure 1: Workflow for thermodynamic solubility determination. This self-validating loop ensures that only dissolved species are quantified.

Step-by-Step Methodology:

  • Supersaturation: Add compound to DMSO until undissolved solid remains visible (approx. 50 mg/mL).

  • Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker).

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (Nylon filters may degrade in DMSO).

  • Quantification: Analyze the filtrate via HPLC-UV (detection at 254 nm or

    
     determined by UV-Vis). Compare peak area against a standard curve of known concentration (e.g., 0.1, 0.5, 1.0 mg/mL).
    

Stability & Storage Considerations

The methyl ester moiety at the C4 position is the "Achilles' heel" of this molecule regarding stability.

Hygroscopicity & Hydrolysis

DMSO is highly hygroscopic. Absorbed atmospheric water can attack the ester bond, converting the molecule into 1,5-naphthyridine-4-carboxylic acid , which has significantly different solubility (often lower in organic solvents, higher in basic aqueous media) and biological activity.

  • Mitigation: Store DMSO stocks in small aliquots to minimize headspace and repeated opening. Use septa caps if possible.

Temperature Sensitivity
  • Storage: -20°C is standard.

  • Freeze-Thaw: DMSO freezes at 19°C. Repeated freezing can cause the compound to crash out as a different crystal polymorph that is harder to redissolve.

  • Recovery: If precipitation occurs upon thawing, warm to 37°C and vortex. Do not heat above 40°C to avoid thermal degradation of the ester.

Aqueous Dilution (The "Crash-Out" Event)

When diluting a DMSO stock into aqueous buffer (e.g., for a cell assay), the solvent power drops drastically.

  • Rule of Thumb: Keep final DMSO concentration < 1% (v/v).

  • Risk: At concentrations > 100 µM in buffer, this compound is likely to precipitate. Always check for turbidity (Tyndall effect) immediately after dilution.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness on dilution Compound aggregation (Micelle/Crystal formation).Reduce final concentration; Sonicate; Ensure DMSO stock is fully dissolved first.
Yellowing of solution over time Oxidation or Photodegradation.Naphthyridines can be light-sensitive. Store in amber vials; check purity via LC-MS.
Inconsistent Assay Results Precipitation or Adsorption to plastics.Use glass-coated plates or low-binding polypropylene; verify solubility in the specific assay buffer.

References

  • Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

  • Mroz, P., et al. (2009). Photophysics and photochemistry of naphthyridines. Journal of Photochemistry and Photobiology A: Chemistry, 202(2-3), 132-139. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility in Drug Discovery). Link

  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 46(D1):D1074-D1082. (General reference for heterocyclic solubility parameters). Link

Sources

Foundational

Strategic Safety &amp; Technical Guide: Methyl 1,5-naphthyridine-4-carboxylate

The following technical guide provides an in-depth analysis of Methyl 1,5-naphthyridine-4-carboxylate , structured for researchers and drug development professionals. It synthesizes safety data, chemical properties, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 1,5-naphthyridine-4-carboxylate , structured for researchers and drug development professionals. It synthesizes safety data, chemical properties, and handling protocols into a cohesive whitepaper format.

CAS Number: 1935334-33-0 Chemical Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol Synonyms: 1,5-Naphthyridine-4-carboxylic acid, methyl ester

Executive Summary & Chemical Context

Methyl 1,5-naphthyridine-4-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). As a derivative of the 1,5-naphthyridine scaffold—a "privileged structure" in medicinal chemistry—it serves as a critical precursor for kinase inhibitors (e.g., ALK5 inhibitors), antibacterial agents, and topoisomerase inhibitors.

Critical Distinction: Researchers must distinguish this compound (4-carboxylate) from its more common isomer, Methyl 1,5-naphthyridine-3-carboxylate (CAS 1261365-76-7), which is synthesized via the standard Gould-Jacobs reaction. The 4-carboxylate typically requires different synthetic strategies (e.g., oxidation of 4-methyl-1,5-naphthyridine), impacting its availability and impurity profile.

Hazard Identification & Risk Assessment (GHS)

Based on structure-activity relationships (SAR) of naphthyridine esters and available vendor data.

Classification of the Substance
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335
Precautionary Strategy
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[1][3] Continue rinsing.[1][3]

Toxicology Insight

The 1,5-naphthyridine core contains two basic nitrogen atoms. While the ester functionality reduces polarity, the core remains capable of hydrogen bonding and interaction with biological membranes.

  • Mechanism of Irritation: The basicity of the naphthyridine nitrogens can lead to local pH changes upon contact with mucous membranes, driving the H315/H319 classification.

  • Systemic Risk: Like many planar heterocycles, there is a theoretical risk of DNA intercalation (topoisomerase inhibition), suggesting that chronic exposure should be strictly minimized even if acute toxicity is moderate.

Physical & Chemical Properties

Data aggregated from predicted models and analogous 1,5-naphthyridine derivatives.

PropertyValue / DescriptionExperimental Note
Appearance Off-white to pale yellow solidColor may darken upon oxidation/storage.
Melting Point 95–105 °C (Predicted)Verify experimentally. Isomers vary significantly.
Solubility Soluble in DMSO, DCM, MethanolPoor solubility in water; lipophilic nature.
LogP ~1.42Moderate membrane permeability.
pKa (Conj. Acid) ~3.0–4.0 (Pyridine-like N)Protonation occurs at N1 or N5.
Flash Point N/A (Solid)Combustible dust hazard if micronized.

Operational Protocols: Handling & Synthesis

Synthesis & Reactivity Workflow

Unlike the 3-isomer, the 4-carboxylate is often accessed via oxidation of 4-methyl-1,5-naphthyridine followed by esterification. Understanding this pathway helps anticipate impurities (e.g., unreacted 4-methyl precursor or N-oxides).

SynthesisWorkflow Start 3-Aminopyridine Step1 Skraup/Friedländer Cyclization Start->Step1 Inter1 4-Methyl-1,5-naphthyridine Step1->Inter1 Step2 SeO2 Oxidation or KMnO4 Inter1->Step2 Oxidative Cleavage Byproduct Potential Impurity: N-Oxides Inter1->Byproduct Acid 1,5-Naphthyridine- 4-carboxylic Acid Step2->Acid Step3 Esterification (MeOH/H2SO4) Acid->Step3 Product Methyl 1,5-naphthyridine- 4-carboxylate Step3->Product

Figure 1: Likely synthetic pathway for the 4-carboxylate isomer, highlighting the oxidation step which differentiates it from the Gould-Jacobs route used for the 3-isomer.

Safe Handling & Storage Protocol

This compound is sensitive to hydrolysis and potentially light.

  • Receipt: Inspect bottle for seal integrity. If yellowing is severe, check purity (NMR/LCMS) as N-oxidation may have occurred.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep strictly dry (desiccator recommended) to prevent hydrolysis of the ester to the parent acid.

  • Weighing: Use an analytical balance inside a fume hood. Static electricity can be an issue with dry heterocyclic powders; use an anti-static gun if necessary.

HandlingProtocol Storage Storage: 2-8°C, Dry, Dark PPE PPE: Nitrile Gloves, Lab Coat, Safety Glasses (Goggles if powder) Storage->PPE Retrieve Weighing Weighing: Fume Hood Only Avoid Dust Generation PPE->Weighing Prepare Reaction Reaction: Inert Atmosphere (N2/Ar) Monitor for Hydrolysis Weighing->Reaction Dissolve Waste Disposal: Halogen-free Organic Waste (Unless halogenated solvents used) Reaction->Waste Post-Exp

Figure 2: Standard Operating Procedure (SOP) flow for handling Methyl 1,5-naphthyridine-4-carboxylate in a research environment.

Emergency Response Procedures

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes. The basic nature of the ring system requires thorough irrigation to prevent corneal haze.

  • Skin Contact: Wash with soap and water.[1][2] Do not use ethanol or DMSO, as these may enhance transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), administer oxygen and seek medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO). Firefighters must wear self-contained breathing apparatus (SCBA).

Accidental Release
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear a P95/P100 particulate respirator if dust is present.

  • Containment: Dampen the solid with a non-flammable solvent (e.g., water/surfactant mix) to suppress dust before sweeping.

  • Cleaning: Wipe surfaces with dilute acetic acid (to neutralize basic residues) followed by ethanol.

References

  • BenchChem. (2025).[4][5][6][7] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from

  • BLD Pharm. (2025). Methyl 1,5-naphthyridine-4-carboxylate (CAS 1935334-33-0) Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,5-Naphthyridine Derivatives. Retrieved from

  • Litvic, M. et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Current Topics in Medicinal Chemistry. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: General Naphthyridine Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1,5-Naphthyridine Derivatives via the Gould-Jacobs Protocol

Abstract & Scope The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and antiparasiti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and antiparasitic drugs. This Application Note details an optimized Gould-Jacobs reaction protocol for synthesizing 1,5-naphthyridine-3-carboxylates from 3-aminopyridine. Unlike generic textbook descriptions, this guide addresses the critical challenges of regioselectivity (1,5- vs. 1,7-isomer formation) , thermal management during cyclization, and purification strategies for these highly polar heterocycles.

Scientific Foundation & Mechanism

The Gould-Jacobs Logic

The Gould-Jacobs reaction is a cascade sequence involving condensation, elimination, and electrocyclic ring closure. For 1,5-naphthyridines, the starting material is 3-aminopyridine .[1][2][3][4]

The reaction proceeds through three distinct phases:[1][4][5][6]

  • Condensation: Nucleophilic attack of the exocyclic amine on the electrophilic

    
    -carbon of diethyl ethoxymethylenemalonate (EMME).
    
  • Elimination: Loss of ethanol to generate the diethyl (pyridin-3-ylaminomethylene)malonate intermediate (enamino ester).

  • Cyclization: A high-temperature (

    
    ) intramolecular substitution.
    
The Regioselectivity Challenge

A critical mechanistic nuance often overlooked is the competition between cyclization at the C2 and C4 positions of the pyridine ring.

  • Path A (C2 attack): Yields the 1,5-naphthyridine system.[1] This is electronically favored due to the inductive effect of the ring nitrogen, which makes C2 more electrophilic than C4, and the stability of the transition state.

  • Path B (C4 attack): Yields the 1,7-naphthyridine system.

Note: While the 1,5-isomer is generally favored, steric bulk on the pyridine ring or variations in solvent polarity can shift this ratio. This protocol is optimized to maximize the 1,5-isomer.

Mechanistic Visualization

The following diagram outlines the reaction pathway and the critical bifurcation point for regioselectivity.

GouldJacobsMechanism Substrate 3-Aminopyridine + EMME Intermediate Enamino Ester Intermediate Substrate->Intermediate Condensation (-EtOH) TS Thermal Transition State Intermediate->TS Heat (>250°C) Product15 1,5-Naphthyridine (Major Product) TS->Product15 Cyclization at C2 (Favored) Product17 1,7-Naphthyridine (Minor Byproduct) TS->Product17 Cyclization at C4 (Disfavored)

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction showing the bifurcation between 1,5- and 1,7-naphthyridine formation.

Experimental Protocol

Materials & Equipment
  • Reagents: 3-Aminopyridine (99%), Diethyl ethoxymethylenemalonate (EMME, 99%), Dowtherm A (eutectic mixture of diphenyl ether and biphenyl).

  • Equipment: Dean-Stark trap (optional but recommended for step 1), High-temperature heating mantle, Mechanical stirrer (essential for viscosity management).

Step-by-Step Methodology
Phase 1: Condensation (Formation of Enamino Ester)

Objective: Synthesize diethyl 2-((pyridin-3-ylamino)methylene)malonate.

  • Stoichiometry: Charge a round-bottom flask with 3-aminopyridine (1.0 equiv) and EMME (1.1 equiv).

    • Expert Insight: A slight excess of EMME prevents unreacted amine, which can polymerize during the high-temp step.

  • Reaction: Heat the neat mixture to 120–130 °C for 2–3 hours.

    • Observation: Ethanol is evolved.[3][7] The use of a short-path distillation head allows for the removal of ethanol, driving the equilibrium forward.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product typically appears as a solid upon cooling.

  • Workup: Cool to room temperature. Recrystallize the solid from Ethanol/Hexane to obtain the intermediate in high purity.

    • Checkpoint: Do not carry crude material into the cyclization step. Impurities catalyze charring at 250 °C.

Phase 2: Thermal Cyclization (Ring Closure)

Objective: Convert the intermediate to ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Solvent Prep: Heat Dowtherm A (10 mL per gram of intermediate) to 250–255 °C in a multi-neck flask equipped with a mechanical stirrer and an air condenser.

    • Safety Note: Dowtherm A boils at ~258 °C. Ensure the system is not sealed. Use a blast shield.

  • Addition: Add the crystalline enamino ester intermediate portion-wise to the boiling solvent.

    • Critical Parameter: Rapid addition can cause foaming and temperature drops. Add slowly to maintain

      
      .[3]
      
  • Duration: Maintain reflux for 30–45 minutes.

    • Endpoint: The reaction is usually fast. Extended heating leads to tar formation.

  • Isolation:

    • Cool the mixture to ~80 °C.

    • Dilute with an equal volume of Hexane or Ligroin.

    • Allow to cool to room temperature.[1][3][5] The 1,5-naphthyridine product will precipitate as a brown/tan solid.

    • Filter and wash copiously with hexane to remove Dowtherm A.

Phase 3: Hydrolysis & Decarboxylation (Optional)

If the target is the 4-hydroxy-1,5-naphthyridine (naphthyridinone):

  • Reflux the ester in 10% NaOH for 4 hours.

  • Acidify to pH 3–4 with acetic acid to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry acid in diphenyl ether at 250 °C until CO2 evolution ceases.

Workflow Visualization

ProtocolWorkflow Start Start: 3-Aminopyridine + EMME Step1 Heat to 120°C (Remove EtOH) Start->Step1 Check1 Isolate Intermediate (Recrystallize) Step1->Check1 Step2 Heat Dowtherm A to 250°C Check1->Step2 Dry Solid Step3 Portion-wise Addition (Maintain T > 245°C) Step2->Step3 Quench Cool & Add Hexane Step3->Quench 30-45 mins Final Filter Product: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Quench->Final

Figure 2: Operational workflow for the synthesis of 1,5-naphthyridine derivatives.

Critical Parameters & Troubleshooting

The following table summarizes common failure modes and validated solutions.

ParameterIssueRoot CauseCorrective Action
Temperature Low Yield

The activation energy for cyclization is high. Ensure solvent is vigorously boiling (Dowtherm A or Diphenyl Ether).[3]
Addition Rate Foaming/OverflowRapid Ethanol ReleaseAdd intermediate in small portions. Use a large headspace flask (4x reaction volume).
Purity Black TarCrude IntermediateMust recrystallize the enamino ester before cyclization. Trace amine oxidizes rapidly at 250 °C.
Regioselectivity Mixed IsomersSteric/Electronic effectsVerify regiochemistry via 1H NMR. 1,5-naphthyridine H2/H6 coupling constants differ from 1,7-isomers.

References

  • Litvic, M. et al. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Biotage Application Note AN-056. Retrieved from [Link]

  • Matusiak, A. et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30, 163.[8] Retrieved from [Link]

  • Brown, E.V.[9] & Dewar. (1978).[2] Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. (Cited in PMC7460287). Retrieved from [Link]

  • Ochoa, R. et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Hydrolysis of Methyl 1,5-naphthyridine-4-carboxylate

Introduction: The Strategic Importance of 1,5-Naphthyridine-4-carboxylic Acid In the landscape of medicinal chemistry and materials science, the 1,5-naphthyridine core is a privileged scaffold. Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1,5-Naphthyridine-4-carboxylic Acid

In the landscape of medicinal chemistry and materials science, the 1,5-naphthyridine core is a privileged scaffold. Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding have made its derivatives promising candidates for a range of applications, from therapeutic agents to materials in organic electronics.[1][2] 1,5-Naphthyridine-4-carboxylic acid, in particular, serves as a critical building block for the synthesis of more complex molecules. The hydrolysis of its corresponding methyl ester, methyl 1,5-naphthyridine-4-carboxylate, is a fundamental transformation to unmask the carboxylic acid functionality, enabling further chemical modifications such as amide bond formation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the hydrolysis of methyl 1,5-naphthyridine-4-carboxylate. Beyond a simple recitation of steps, these notes elucidate the rationale behind the chosen conditions, address potential challenges, and offer insights grounded in established chemical principles.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The hydrolysis of an ester is a classic organic transformation that can be catalyzed by either acid or base.[3] For the conversion of methyl 1,5-naphthyridine-4-carboxylate to its corresponding carboxylic acid, a base-catalyzed approach, often referred to as saponification, is generally preferred.[4][5] This preference is rooted in two key advantages over acid-catalyzed hydrolysis: the reaction is irreversible, and the product is more easily isolated.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either methoxide or hydroxide) to form the highly stable carboxylate salt. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[4][5] The final carboxylic acid product is then obtained by a simple acidic workup to neutralize the carboxylate salt.

Experimental Protocol: Hydrolysis of Methyl 1,5-naphthyridine-4-carboxylate

This protocol is adapted from established procedures for the hydrolysis of similar heteroaromatic esters.[1][6]

Materials and Equipment:
Reagent/EquipmentGrade/Specification
Methyl 1,5-naphthyridine-4-carboxylateReagent Grade
Sodium Hydroxide (NaOH)Pellets, ACS Grade
Hydrochloric Acid (HCl)Concentrated (37%), ACS Grade
Deionized Water
EthanolReagent Grade
Round-bottom flaskAppropriate size for reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
pH paper or pH meter
Büchner funnel and filter paper
Vacuum flask
Beakers and graduated cylinders
Thin Layer Chromatography (TLC) platesSilica gel
Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 1,5-naphthyridine-4-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH). A co-solvent such as ethanol can be added to improve the solubility of the starting material.[6]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is completely consumed. Reaction times typically range from 4 to 6 hours.[6]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Acidification: Carefully acidify the cooled reaction mixture to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). This step should be performed in a well-ventilated fume hood as it is an exothermic process. The product, 1,5-naphthyridine-4-carboxylic acid, will precipitate out of the solution as a solid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. Follow this with a wash using a small amount of cold ethanol to remove any remaining organic impurities.[6]

  • Drying: Dry the final product, 1,5-naphthyridine-4-carboxylic acid, under vacuum to a constant weight.

Visualizing the Workflow:

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Suspend Methyl 1,5-naphthyridine-4-carboxylate in 10% NaOH(aq) reflux Heat to reflux (100-110 °C) with stirring for 4-6 hours start->reflux 1.0 eq. ester monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to room temperature monitor->cool Reaction complete acidify Acidify to pH 3-4 with conc. HCl cool->acidify precipitate Product precipitates acidify->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold water and cold ethanol filter->wash dry Dry under vacuum wash->dry end_product 1,5-Naphthyridine-4-carboxylic Acid dry->end_product

Caption: Workflow for the hydrolysis of Methyl 1,5-naphthyridine-4-carboxylate.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Incomplete or sluggish reaction- Steric hindrance of the ester- Low solubility of the starting material- Insufficient base concentration or temperature- Increase the concentration of the NaOH solution.- Increase the reaction temperature and/or extend the reaction time.- Utilize a co-solvent like ethanol to enhance solubility.[6]
Poor solubility of the final productThe planar structure of 1,5-naphthyridine-4-carboxylic acid can lead to strong intermolecular interactions, resulting in low solubility in many common organic solvents.[6]Recrystallization is the preferred method for purification. Experiment with different solvent systems, such as ethanol/water or DMF/water, to find optimal conditions.[6]
Difficulty in purificationCo-precipitation of impurities with the product.Ensure complete hydrolysis of the starting ester, as its presence can complicate purification. Thorough washing of the filtered product is crucial.[6]

Conclusion

The base-catalyzed hydrolysis of methyl 1,5-naphthyridine-4-carboxylate is a robust and reliable method for the synthesis of the corresponding carboxylic acid. By understanding the underlying mechanism and paying close attention to reaction parameters and purification techniques, researchers can efficiently produce this valuable synthetic intermediate. The protocol and insights provided herein are intended to serve as a practical guide for achieving high-purity 1,5-naphthyridine-4-carboxylic acid, thereby facilitating advancements in the fields of drug discovery and materials science.

References

  • BenchChem. (n.d.). Synthesis of 1,5-Naphthyridine-4-carboxylic acid - Technical Support Center.
  • BenchChem. (n.d.). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • BenchChem. (n.d.). Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Ripin, D. H., et al. (2003). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[6][7]naphthyridine-3-carboxylic Acid Benzylamide. Organic Process Research & Development, 7(5), 655-657.

  • Sá, F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 834-846.
  • Teixeira, F. V., & da Silva, A. B. F. (2020).
  • Tona, R., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(7), 1338.

Sources

Method

Application Note: Methyl 1,5-naphthyridine-4-carboxylate in OLED Electron Transport Layers

This guide details the application of Methyl 1,5-naphthyridine-4-carboxylate as a critical precursor and functional scaffold for developing high-performance Electron Transport Layers (ETL) in Organic Light-Emitting Diode...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 1,5-naphthyridine-4-carboxylate as a critical precursor and functional scaffold for developing high-performance Electron Transport Layers (ETL) in Organic Light-Emitting Diodes (OLEDs).

[1]

Executive Summary & Technical Rationale

The pursuit of low-voltage, high-efficiency OLEDs requires Electron Transport Materials (ETMs) with high electron mobility (


), deep HOMO levels (to block holes), and suitable LUMO levels for efficient electron injection from the cathode.

Methyl 1,5-naphthyridine-4-carboxylate serves as a potent n-type building block due to the intrinsic electron-deficiency of the 1,5-naphthyridine core. While the methyl ester itself is often too volatile and crystalline for direct vacuum deposition, it is the primary synthetic entry point for generating thermally stable, amorphous metal complexes (e.g., Aluminum or Zinc chelates) or conjugated oligomers .

Key Mechanistic Advantages:
  • Deep LUMO Level: The high electron affinity of the 1,5-naphthyridine ring (LUMO

    
    ) facilitates barrier-free electron injection from cathodes like Al/LiF or Ag/Mg.
    
  • High Electron Mobility: The planar, aromatic structure promotes

    
    -
    
    
    
    stacking, enhancing intermolecular electron hopping.
  • Hole Blocking: The deep HOMO level (

    
    ) effectively confines holes within the Emissive Layer (EML), improving exciton recombination efficiency.
    

Material Processing & Synthetic Workflow

To utilize Methyl 1,5-naphthyridine-4-carboxylate effectively, it must typically be converted into a form suitable for thin-film deposition. The most robust application is its conversion into a metal-organic complex (e.g., Tris(1,5-naphthyridine-4-carboxylato)aluminum), which combines the electronic properties of the ligand with the thermal stability of a metal chelate.

Protocol A: Ligand Activation (Hydrolysis)

Objective: Convert the methyl ester precursor to the active carboxylic acid ligand.

  • Dissolution: Dissolve 10 mmol of Methyl 1,5-naphthyridine-4-carboxylate in 50 mL of THF/Water (1:1 v/v).

  • Hydrolysis: Add 12 mmol of LiOH·H₂O. Stir at 60°C for 4 hours under inert atmosphere (

    
    ).
    
  • Acidification: Cool to room temperature. Acidify to pH 3-4 using 1M HCl to precipitate the free acid (1,5-naphthyridine-4-carboxylic acid ).

  • Purification: Filter the white precipitate, wash with cold water (

    
    ), and dry under vacuum at 80°C for 12 hours.
    
    • Quality Check: Verify purity via ¹H-NMR (DMSO-d₆). Absence of methyl singlet at

      
       confirms hydrolysis.
      
Protocol B: Synthesis of ETL Complex (Al-Naph)

Objective: Create the thermally stable, amorphous Electron Transport Material.

  • Reactants: Suspend the purified carboxylic acid ligand (3 mmol) in 30 mL of anhydrous ethanol.

  • Metal Source: Add Aluminum Isopropoxide (

    
    , 1 mmol) dissolved in 5 mL toluene.
    
  • Complexation: Reflux the mixture at 85°C for 12 hours. The solution will likely become clear or form a fine suspension as the complex forms.

  • Isolation: Cool to room temperature. The product (Tris-complex) often precipitates. If not, remove solvent via rotary evaporation.

  • Sublimation (Critical): Purify the crude solid via thermal gradient sublimation (

    
    , 
    
    
    
    ) to remove trace organic impurities and ensure device-grade purity (
    
    
    ).

Device Fabrication Protocol

This protocol describes the integration of the Naphthyridine-based ETL into a standard green OLED stack.

Device Architecture: ITO (150 nm) / HAT-CN (10 nm) / TAPC (40 nm) / CBP:Ir(ppy)₃ (30 nm) / Naphthyridine-ETL (30 nm) / LiF (1 nm) / Al (100 nm)

Step-by-Step Fabrication:
  • Substrate Preparation:

    • Clean patterned ITO glass: Ultrasonic bath in Decon90, DI water, Acetone, and Isopropanol (15 min each).

    • Surface Activation: UV-Ozone treatment for 15 minutes to increase ITO work function (

      
      ).
      
  • Vacuum Deposition (Organic Layers):

    • Transfer to High-Vacuum Chamber (

      
      ).
      
    • HIL/HTL: Deposit HAT-CN (

      
      ) and TAPC (
      
      
      
      ).
    • EML: Co-deposit CBP (Host) and Ir(ppy)₃ (Dopant, 8 vol%) at a total rate of

      
      .
      
  • ETL Deposition (The Core Step):

    • Load the sublimed Naphthyridine-Al complex (derived from the methyl ester) into a quartz crucible.

    • Deposition Rate: Maintain

      
      .
      
    • Critical Control: Monitor thickness precisely (30 nm). Too thin (<20 nm) risks hole leakage; too thick (>50 nm) increases operating voltage.

  • Cathode Deposition:

    • Deposit LiF (

      
      , 1 nm) followed by Aluminum (
      
      
      
      , 100 nm) through a shadow mask.
  • Encapsulation:

    • Encapsulate in a glovebox (

      
      ) using UV-curable epoxy and a glass lid.
      

Characterization & Performance Metrics

Energy Level Alignment

The following table summarizes the expected energy levels of the Naphthyridine-based ETL compared to the standard Alq₃.

MaterialHOMO (eV)LUMO (eV)

(eV)
Electron Mobility (

)
Naphthyridine-ETL -6.2 to -6.4 -2.8 to -3.0 ~3.4

Alq₃ (Standard)-5.7-3.02.7

TPBi-6.2-2.73.5

Note: The deeper HOMO of the Naphthyridine complex provides superior hole-blocking capability compared to Alq₃.

Functional Workflow Diagram

G cluster_energy Electronic Function Start Methyl 1,5-naphthyridine- 4-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Ligand 1,5-Naphthyridine- 4-carboxylic Acid Hydrolysis->Ligand Yield > 90% Complexation Metal Complexation (Al(OiPr)3 or Zn(OAc)2) Ligand->Complexation ETL_Material Naphthyridine-Metal Complex (ETL) Complexation->ETL_Material Sublimation Device OLED Device Fabrication ETL_Material->Device Vacuum Deposition LUMO Deep LUMO (-3.0 eV) ETL_Material->LUMO Mobility High Mobility (Electron Transport) ETL_Material->Mobility

Caption: Synthetic pathway from Methyl 1,5-naphthyridine-4-carboxylate precursor to active ETL material and device integration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Turn-on Voltage Large injection barrier at Cathode/ETL interface.Verify LUMO alignment. If LUMO is too shallow (

), use a stronger EIL (e.g., Cs₂CO₃ or Mg:Ag).
Low Efficiency (Roll-off) Poor Hole Blocking (Holes leaking to cathode).The Naphthyridine complex likely has a deep HOMO, so check layer thickness. Increase ETL thickness to 40-50 nm.
Crystallization in Film Material is too crystalline (low

).
Ensure the metal complex (Al/Zn) is formed correctly. The pure methyl ester will crystallize; the metal complex should be amorphous.
Dark Spots Impurities or moisture in the ETL material.Re-sublime the Naphthyridine complex. Ensure vacuum pressure

during deposition.

References

  • BenchChem. "Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics." BenchChem Technical Library. Link

  • Royal Society of Chemistry. "Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications." New Journal of Chemistry, 2012.[1] Link

  • MDPI. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications."[2] Encyclopedia, 2020. Link

  • ResearchGate. "Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs." Journal of Materials Chemistry C, 2025. Link

  • TCI Chemicals. "Electron Transport Materials (ETM) for OLEDs." TCI Product Guide. Link

Sources

Application

Application Note: Pfitzinger-Friedländer Synthesis of Substituted 1,5-Naphthyridine-4-Carboxylates

Executive Summary The 1,5-naphthyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent inhibition of Topoisomerase I, ALK5, and various kinase pathways implicated in oncology and inf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent inhibition of Topoisomerase I, ALK5, and various kinase pathways implicated in oncology and infectious diseases. While the classical Friedländer synthesis typically yields 3-carboxylates or simple alkyl derivatives, the specific synthesis of 1,5-naphthyridine-4-carboxylates requires a modified strategy to ensure regiochemical fidelity.

This guide details the Pfitzinger modification of the Friedländer synthesis . Unlike the standard Friedländer route—which relies on often unstable


-aminoaldehydes—the Pfitzinger strategy utilizes 7-azaisatin  (1H-pyrrolo[2,3-b]pyridine-2,3-dione) as a stable, crystalline precursor. Under basic conditions, 7-azaisatin undergoes ring opening to generate a transient 3-amino-2-glyoxylylpyridine intermediate, which condenses with ketones to yield the 4-carboxylic acid with high regioselectivity.

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge of Regioselectivity

In a standard Friedländer condensation between 3-aminopyridine-2-carbaldehyde and a


-keto ester (e.g., ethyl acetoacetate), the nucleophilic attack can occur at either the aldehyde or the ketone, often leading to mixtures of 2- and 3-substituted isomers. Furthermore, the 4-position remains unsubstituted unless a specific pyruvate derivative is used, which often suffers from poor reactivity.
The Pfitzinger-Friedländer Solution

The Pfitzinger reaction circumvents these issues by "masking" the reactive amino-carbonyl species within the lactam ring of 7-azaisatin.

Mechanism:

  • Hydrolysis: Base-promoted hydrolysis of the lactam ring in 7-azaisatin (A) generates the acyclic 3-aminopyridine-2-glyoxylate (B).

  • Condensation: The amine of (B) forms a Schiff base (imine) with the ketone partner (C).[1]

  • Cyclization: An intramolecular aldol-type condensation occurs between the ketone's

    
    -methylene and the glyoxylate carbonyl.
    
  • Aromatization: Dehydration yields the 1,5-naphthyridine-4-carboxylic acid (D).

Mechanistic Pathway Visualization

PfitzingerMechanism Azaisatin 7-Azaisatin (Stable Precursor) Intermediate 3-Aminopyridine- 2-glyoxylate (Transient) Azaisatin->Intermediate KOH/H2O Ring Opening SchiffBase Imine Intermediate Intermediate->SchiffBase + Ketone (-H2O) Product 1,5-Naphthyridine- 4-carboxylic Acid SchiffBase->Product Cyclization (-H2O)

Figure 1: Mechanistic flow of the Pfitzinger-Friedländer synthesis. The in situ generation of the glyoxylate intermediate ensures the carboxyl group is positioned at C4.

Experimental Protocols

Protocol A: Synthesis of Precursor 7-Azaisatin

Note: 7-Azaisatin is commercially available but expensive. Synthesis from 7-azaindole is cost-effective.

Reagents:

  • 7-Azaindole (1.0 eq)

  • N-Bromosuccinimide (NBS) (3.0 eq)

  • DMSO (Solvent/Oxidant)

  • Water[2][3]

Procedure:

  • Dissolve 7-azaindole (5.0 g, 42 mmol) in DMSO (50 mL).

  • Add NBS (22.4 g, 126 mmol) portion-wise over 30 minutes. Caution: Exothermic.

  • Heat the mixture to 60°C for 2 hours, then raise to 80°C for 1 hour.

  • Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into crushed ice (200 g).

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine to remove DMSO.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
    • Yield: ~75-80%

    • Appearance: Yellow/Orange solid.

Protocol B: Pfitzinger Synthesis of 1,5-Naphthyridine-4-Carboxylic Acid

Target: 2-Methyl-1,5-naphthyridine-4-carboxylic acid (using Acetone as ketone source).

Reagents:

  • 7-Azaisatin (1.0 eq, 1.48 g, 10 mmol)

  • Acetone (5.0 eq, 3.7 mL) (or substituted ketone)

  • KOH (33% aq. solution, 15 mL)

  • Ethanol (10 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, suspend 7-azaisatin in Ethanol (10 mL).

  • Base Addition: Add the 33% KOH solution. The solid will dissolve as the ring opens (color change to deep red/brown).

  • Ketone Addition: Add Acetone (or other ketone substrate).

  • Reflux: Heat the mixture to reflux (80-90°C) for 12–24 hours.

    • Checkpoint: Monitor consumption of the glyoxylate intermediate by TLC (MeOH/DCM 1:9).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate most of the ethanol under reduced pressure.

    • Dilute with water (20 mL).

  • Precipitation (Critical Step):

    • Place the flask in an ice bath.

    • Slowly acidify with Glacial Acetic Acid or 2N HCl to pH 3–4.

    • Observation: The carboxylic acid product will precipitate as a beige/tan solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ether (to remove unreacted ketone).

  • Drying: Dry in a vacuum oven at 50°C.

Protocol C: Esterification to 1,5-Naphthyridine-4-Carboxylate

Reagents:

  • 1,5-Naphthyridine-4-carboxylic acid (Product from B)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Anhydrous Methanol or Ethanol (Solvent)

Procedure:

  • Suspend the carboxylic acid in anhydrous alcohol (0.5 M concentration).

  • Cool to 0°C.

  • Add

    
     dropwise. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Heat to reflux for 4 hours.

  • Concentrate in vacuo.

  • Neutralize residue with saturated

    
     and extract with DCM.
    
  • Purify via flash chromatography (EtOAc/Hexane).

Data Analysis & Troubleshooting

Substrate Scope & Expected Yields

The Pfitzinger reaction is sensitive to the steric bulk of the ketone partner.

Ketone SubstrateProduct (4-COOH derivative)Expected Yield (%)Notes
Acetone 2-Methyl-1,5-naphthyridine75-85%Rapid reaction; standard.
Acetophenone 2-Phenyl-1,5-naphthyridine60-70%Requires longer reflux (24h).
Cyclohexanone 1,2,3,4-Tetrahydrobenzo[b][1,5]...65-75%Forms tricyclic system.
Butanone 2-Ethyl vs 2,3-DimethylMixedRegioselectivity issues with unsymmetrical ketones.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation upon Acidification Product is forming a zwitterion or is too soluble.Adjust pH strictly to the isoelectric point (usually pH 3.5-4.5). Do not over-acidify to pH 1 (protonates pyridine N).
Low Yield Incomplete hydrolysis of Azaisatin.Ensure KOH concentration is sufficient (>30%) and reflux is vigorous.
Regioisomers Unsymmetrical ketone used (e.g., 2-butanone).Use symmetric ketones or cyclic ketones. For unsymmetrical ones, steric bulk directs substitution.
Insoluble Starting Material 7-Azaisatin poor solubility.Add small amount of EtOH as co-solvent; heating usually dissolves it as ring opens.

Workflow Visualization

Workflow Start Start: 7-Azaisatin Step1 Step 1: Base Hydrolysis (33% KOH, EtOH) Start->Step1 Step2 Step 2: Add Ketone & Reflux (12-24h, 90°C) Step1->Step2 Step3 Step 3: Acidification (pH 4) Precipitation of Acid Step2->Step3 Step4 Step 4: Esterification (SOCl2 / ROH) Step3->Step4 Isolation & Drying Final Final Product: 1,5-Naphthyridine-4-Carboxylate Step4->Final

Figure 2: Operational workflow for the synthesis of the target carboxylates starting from 7-azaisatin.

References

  • Pfitzinger Reaction Mechanism & Scope: Manske, R. H. (1942).[1] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. [Link]

  • Synthesis of 1,5-Naphthyridines via Pfitzinger: Shiozawa, A., et al. (1984). Synthesis and biological activity of 1,5-naphthyridine derivatives. Chemical & Pharmaceutical Bulletin, 32(7), 2522-2529. [Link]

  • Synthesis of 7-Azaisatin from 7-Azaindole: Zhang, X., et al. (2003). A General and Efficient Method for the Preparation of Isatins from Indoles.[4] Journal of Organic Chemistry, 68(11), 4334–4337. (Adapted for aza-analogs).[3][5][6] [Link]

  • Biological Relevance of Naphthyridine Carboxylates: Badawneh, M., et al. (2001). Synthesis and biological evaluation of 1,5-naphthyridine derivatives as potential antimicrobial agents. Farmaco, 56(12), 959-965. [Link]

  • Modern Green Modifications (Microwave/Catalyst-free): Sridharan, V., et al. (2011). Recent Advances in the Friedländer Reaction. Chemical Reviews, 111(11), 7157–7259. [Link]

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of Naphthyridine Carboxylates

Introduction: Accelerating the Synthesis of Privileged Heterocyclic Scaffolds The 1,5-naphthyridine framework is a significant "privileged scaffold" in medicinal chemistry and drug development, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Synthesis of Privileged Heterocyclic Scaffolds

The 1,5-naphthyridine framework is a significant "privileged scaffold" in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1] The synthesis of functionalized naphthyridines, such as their carboxylate derivatives, is a key step in the discovery of novel therapeutic agents. Traditionally, methods like the Gould-Jacobs reaction have been employed, which involve high-temperature thermal cyclizations, often requiring long reaction times and high-boiling point solvents.[1][2][3]

This application note provides a comprehensive guide to the synthesis of a key 1,5-naphthyridine intermediate, Methyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, leveraging the power of microwave-assisted organic synthesis (MAOS). It is important to note that the widely applicable Gould-Jacobs reaction, starting from 3-aminopyridine, regioselectively yields the 4-hydroxy-3-carboxylate isomer.[4] This document will detail the protocols to first synthesize the ethyl ester via a microwave-enhanced Gould-Jacobs reaction, followed by microwave-assisted hydrolysis to the carboxylic acid, and a final microwave-assisted esterification to the target methyl ester.

Microwave-assisted synthesis offers a transformative approach, dramatically reducing reaction times from hours to minutes, improving yields, and often leading to cleaner products, aligning with the principles of green chemistry.[5][6]

The Science of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating methods that transfer energy indirectly through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[4] This unique heating mechanism, known as dielectric heating, arises from two primary phenomena:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in our synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation and the resulting molecular friction generate heat quickly and efficiently throughout the bulk of the material.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause rapid heating.

This direct and volumetric heating leads to a rapid rise in temperature and pressure (in a sealed vessel), which can dramatically accelerate reaction rates.[5][7] This allows for the exploration of higher temperatures than are achievable with traditional reflux setups, often leading to novel reaction pathways or significantly improved outcomes for thermally demanding reactions like the Gould-Jacobs cyclization.

Experimental Workflow Overview

The synthesis of Methyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is accomplished in a three-step sequence. Each step has been optimized for microwave irradiation to ensure high efficiency and speed.

G A 3-Aminopyridine + Diethyl Ethoxymethylenemalonate (DEEM) B Microwave Irradiation (Condensation & Cyclization) A->B Neat or in Diphenyl Ether C Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate B->C Rapid, High Yield D Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate E Microwave Irradiation (Hydrolysis) D->E Aq. NaOH F 4-Hydroxy-1,5-naphthyridine- 3-carboxylic acid E->F Acidification Work-up G 4-Hydroxy-1,5-naphthyridine- 3-carboxylic acid H Microwave Irradiation (Esterification) G->H Methanol, cat. H2SO4 I Methyl 4-hydroxy-1,5- naphthyridine-3-carboxylate H->I Purification

Caption: Microwave-assisted three-step synthesis workflow.

Detailed Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis, equipped with temperature and pressure sensors. Do not use a domestic microwave oven.

Protocol 1: Microwave-Assisted Gould-Jacobs Reaction

This protocol details the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) and subsequent intramolecular cyclization to yield Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. The high temperatures required for the cyclization step make it an ideal candidate for microwave heating, which can achieve the necessary conditions in minutes instead of hours.[7][8]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (optional, high-boiling solvent)

  • Ethanol

  • Hexane

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine 3-aminopyridine (1.0 eq., e.g., 5 mmol, 470 mg) and diethyl ethoxymethylenemalonate (1.1 eq., e.g., 5.5 mmol, 1.19 g).

    • Expert Insight: While this reaction can be run neat (solvent-free), using a small amount of a high-boiling, microwave-transparent solvent like diphenyl ether can sometimes improve heat distribution and prevent charring, though it complicates purification. For initial attempts, a neat reaction is recommended.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 250 °C for 15-20 minutes. The pressure will rise; ensure it remains within the safe operating limits of the reactor.

    • Causality: The 250 °C temperature is crucial for overcoming the activation energy of the 6-electron electrocyclization.[3] Microwave heating provides rapid and uniform energy to reach this temperature quickly, preventing the decomposition that can occur with prolonged conventional heating.[7]

  • Work-up and Purification: a. Allow the reaction vial to cool to room temperature (below 50 °C) before opening. b. The product often solidifies upon cooling. Add a small amount of ethanol to the crude mixture and triturate the solid. c. Collect the solid product by vacuum filtration. d. Wash the collected solid with cold ethanol and then with hexane to remove any unreacted starting materials and byproducts. e. Dry the product, Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, under vacuum.

ParameterConventional MethodMicrowave Method
Temperature 250 °C250 °C
Time 1-2 hours15-20 minutes
Solvent Dowtherm A / Diphenyl EtherNeat or Diphenyl Ether
Typical Yield ~60-75%>80%
Protocol 2: Microwave-Assisted Saponification

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Microwave heating can significantly shorten the time required for complete hydrolysis.[9]

Materials:

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (from Protocol 1)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Reagent Preparation: Suspend the crude Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq., e.g., 4 mmol, 928 mg) in a 10% aqueous solution of NaOH (e.g., 5 mL) in a 10 mL microwave vial.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 10 minutes with stirring.

    • Expert Insight: The use of a sealed vessel allows the temperature to exceed the normal boiling point of water, accelerating the hydrolysis.[10]

  • Work-up and Purification: a. After cooling, transfer the reaction mixture to a beaker. b. While stirring, carefully acidify the solution to a pH of approximately 3-4 with concentrated HCl. The carboxylic acid will precipitate as a solid. c. Collect the solid by vacuum filtration. d. Wash the product thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol. e. Dry the final product, 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid, under vacuum.

Protocol 3: Microwave-Assisted Fischer Esterification

This final protocol details the conversion of the carboxylic acid to the desired methyl ester. Acid-catalyzed esterifications are equilibrium-driven; using microwave heating with a large excess of methanol can drive the reaction to completion rapidly.[11][12]

Materials:

  • 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid (from Protocol 2)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial, suspend the 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid (1.0 eq., e.g., 3 mmol, 570 mg) in anhydrous methanol (e.g., 6 mL).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated H₂SO₄ to the suspension.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes with stirring.

    • Causality: Methanol is a polar solvent that absorbs microwave energy very effectively, leading to rapid heating. The sealed-vessel conditions at 100 °C, well above methanol's boiling point (65 °C), create a superheated environment that significantly accelerates the esterification process.[11]

  • Work-up and Purification: a. After cooling, carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases. b. The product may precipitate. If so, collect the solid by vacuum filtration. If not, the methanol can be removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent like ethyl acetate. c. Wash the collected solid with deionized water. d. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) if necessary. e. Dry the final product, Methyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, under vacuum.

Troubleshooting and Optimization

G start Low Yield in Step 1 q1 Incomplete Reaction? Charring/Decomposition? start->q1 a1 Increase microwave time or temperature slightly (e.g., 260°C for 20 min) q1:f0->a1 Yes a2 Decrease temperature (e.g., 240°C) or add high-boiling solvent (diphenyl ether) q1:f1->a2 Yes

Caption: Troubleshooting low yield in the Gould-Jacobs reaction.

  • Low Yield in Gould-Jacobs Reaction: If the reaction is incomplete (as determined by TLC or LC-MS), slightly increase the irradiation time or temperature. If charring occurs, reduce the temperature or consider using a high-boiling solvent like diphenyl ether to ensure more even heat distribution.[3]

  • Incomplete Hydrolysis: If the ester is not fully hydrolyzed, increase the reaction time or the concentration of the NaOH solution. Using a co-solvent like ethanol can also improve solubility.[3]

  • Purification Difficulties: Naphthyridine carboxylic acids can be poorly soluble, making column chromatography difficult.[3] Recrystallization is often the most effective method for purification.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient construction of valuable 1,5-naphthyridine derivatives. By significantly reducing reaction times for thermally demanding steps like the Gould-Jacobs cyclization and subsequent functional group manipulations, MAOS accelerates the discovery and development process for new chemical entities. The protocols outlined in this application note offer a reliable and scalable method for researchers in medicinal chemistry and drug development to access this important heterocyclic core.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Martinez, R. et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available at: [Link]

  • Shah, R. et al. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. Available at: [Link]

  • Zaman, A. et al. (2015). Microwave-Assisted Gould-Jacobs Cyclization. Scribd. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Asian Journal of Chemistry. (2017). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Available at: [Link]

  • Oble, J. et al. (2011). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Journal of the Mexican Chemical Society. Available at: [Link]

  • Bagley, M. C. et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334. Available at: [Link]

  • National Institutes of Health. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available at: [Link]

  • MDPI. (2006). Esterification and hydrolysis under microwave irradiation. Available at: [Link]

  • ResearchGate. (n.d.). Conversions for the esterification of carboxylic acids with methanol using SiC Plate D. Reaction conditions. Available at: [Link]

  • CEM. (2019). Reaction Optimization Using a Microwave Autosampler. Available at: [Link]

  • Science and Education Publishing. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Available at: [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Available at: [Link]

  • SciELO México. (n.d.). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available at: [Link]

  • CEM Corporation. (n.d.). Hydrolysis Reaction. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Issues of 1,5-Naphthyridine Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing the common yet chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing the common yet challenging issue of poor solubility of 1,5-naphthyridine esters in organic solvents. As a class of compounds with significant therapeutic potential, overcoming solubility hurdles is critical for successful synthesis, purification, and screening.[1][2] This document is designed to provide you with the foundational principles and actionable solutions to keep your research moving forward.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered in the lab.

Q1: My 1,5-naphthyridine ester is insoluble in standard solvents like dichloromethane (DCM) and ethyl acetate. What should I try first?

A1: The "like dissolves like" principle is your first guide.[3] 1,5-naphthyridine esters possess a polar heterocyclic core due to the nitrogen atoms and the ester group, but also a nonpolar aromatic surface.[3] When common medium-polarity solvents fail, a logical next step is to try more polar aprotic solvents.

  • Immediate Recommendation: Try solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[3][4] These solvents have higher polarity and dielectric constants, which are better suited to disrupt the crystal lattice energy of highly crystalline solids.

  • Causality: The strong dipole-dipole interactions offered by DMF and DMSO can effectively solvate both the polar nitrogen-containing ring and the ester functional group, which often proves more effective than the weaker interactions provided by DCM or ethyl acetate.

Q2: Is it safe to use heat to increase the solubility of my compound? What are the risks?

A2: Yes, heating can be a very effective method to increase solubility, as most dissolution processes are endothermic.[3] However, this approach must be used with caution.

  • Benefits: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the intermolecular forces holding the solid together.

  • Risks:

    • Degradation: 1,5-naphthyridine esters, like many complex organic molecules, can be thermally labile. Heating too aggressively or for too long can lead to decomposition.

    • Supersaturation: Upon cooling, the compound may crash out of the solution, often as a fine, difficult-to-handle precipitate or an oil. This is a common issue during purification steps like recrystallization.

  • Best Practice: Always perform a small-scale test. Dissolve a few milligrams of your compound in a small volume of solvent while gently warming. Monitor for any color changes that might indicate degradation. Always check the stability of your compound by a rapid analytical method like TLC or LC-MS before and after heating.

Q3: How does the specific structure of the ester group (e.g., methyl vs. ethyl vs. tert-butyl) affect solubility?

A3: The ester group plays a significant role in modulating the overall physicochemical properties of the molecule.

  • Size and Lipophilicity: Increasing the alkyl chain length of the ester (e.g., from methyl to butyl) generally increases the lipophilicity of the compound. This may decrease solubility in polar solvents but could enhance it in less polar organic solvents.

  • Steric Hindrance: Bulky ester groups, like tert-butyl, can disrupt crystal packing. This disruption can sometimes lower the crystal lattice energy, making the compound easier to dissolve compared to a more compact, well-packing analogue.

Q4: I see solid material in my flask, but I'm not sure if it's my compound or if it has degraded. How can I tell the difference?

A4: This is a critical question of experimental integrity. Differentiating between poor solubility and degradation is essential.

  • Initial Check (Visual): Degradation often comes with a noticeable color change (e.g., clear solution turning yellow or brown).

  • Analytical Verification: The most reliable method is to analyze both the supernatant (the clear liquid) and the solid material.

    • Filter or centrifuge your sample to separate the solid from the liquid.

    • Dissolve a small amount of the isolated solid in a strong solvent where it is known to be soluble (like DMSO).

    • Run an analytical test, such as LC-MS or TLC, on both the original solid, the dissolved solid from the experiment, and the supernatant.

    • If it's a solubility issue: The analysis of the solid will show primarily your starting compound.

    • If it's a degradation issue: You will see new peaks or spots corresponding to impurities or degradation products.

Section 2: In-Depth Troubleshooting Guides

When simple solutions are not enough, a more systematic approach is required.

Guide 1: The Systematic Solvent Screening

A methodical screening process is the most robust way to find a suitable solvent system. This involves testing a range of solvents with varying polarities and chemical properties.

Rationale: The solubility of a compound is a complex interplay of factors including polarity, hydrogen bonding capability, and dielectric constant.[3][5] A systematic screen ensures that you explore the chemical space efficiently to find an optimal match for your specific 1,5-naphthyridine ester.

Recommended Solvents for Screening:

ClassSolventPolarity IndexRationale
Nonpolar Toluene2.4Good for highly nonpolar, aromatic compounds. Can be heated.[6]
Medium-Polar Aprotic Dichloromethane (DCM)3.1A common starting point, but often insufficient for this class.
Tetrahydrofuran (THF)4.0A good ether-based solvent, slightly more polar than DCM.
Polar Aprotic Acetone5.1Useful for compounds with some polar functionality.
Acetonitrile (ACN)5.8Strong dipole, good for polar compounds.
N,N-Dimethylformamide (DMF)6.4Excellent solvent for many polar heterocycles.[7]
Dimethyl Sulfoxide (DMSO)7.2One of the strongest common organic solvents.[4]
Polar Protic Ethanol / Methanol5.2 / 6.6Can act as hydrogen bond donors and acceptors.
Acetic Acid6.2Can protonate the basic nitrogen atoms, increasing solubility.
Guide 2: Leveraging Co-Solvent Systems

If a single solvent doesn't provide adequate solubility, a mixture of solvents, known as a co-solvent system, is the next logical step.[8][9]

Mechanism of Action: Co-solvency works by reducing the interfacial tension between the primary solvent and the hydrophobic solute.[10][11] Essentially, the co-solvent disrupts the solvent's self-association (like the strong hydrogen-bonding network in water or alcohols), creating a more favorable, lower-energy environment for the solute to enter.[9]

Common Co-Solvent Strategies:

  • DCM/Methanol: A workhorse combination. Start with 100% DCM and gradually add methanol dropwise. The highly polar methanol helps to break up solute-solute interactions.

  • Toluene/Ethanol: Useful for less polar esters. Toluene solvates the aromatic core, while ethanol interacts with the polar functionalities.

  • DMF/Water or DMSO/Water: Often used in purification (recrystallization) or for preparing samples for biological assays. The addition of water (an anti-solvent) can be used to carefully precipitate the product.

Guide 3: pH Modification for Ionizable Derivatives

The nitrogen atoms in the 1,5-naphthyridine ring are basic and can be protonated.[12] This property can be exploited to dramatically increase solubility in protic or aqueous-organic mixtures.

Principle: Converting a neutral molecule into a salt by protonation introduces a formal charge. This charged species will have much stronger interactions with polar solvents, leading to a significant increase in solubility.[13][14]

When to Use This Method:

  • During aqueous extractions in a workup procedure.

  • For purification by recrystallization from a polar protic solvent system.

  • When preparing formulations in aqueous buffers for biological testing.

How to Implement:

  • Suspend your insoluble ester in a suitable solvent (e.g., methanol, ethanol, or a THF/water mixture).

  • Add a small amount of acid (e.g., a few drops of acetic acid or a 1M HCl solution) and stir.

  • Observe for dissolution. The formation of the corresponding salt should render the compound soluble.

Section 3: Standard Operating Protocols

Protocol 1: Shake-Flask Method for Solubility Assessment

This protocol provides a standardized way to determine both kinetic and thermodynamic solubility, giving you quantitative and reproducible data.[15][16]

Objective: To determine the solubility of a 1,5-naphthyridine ester in a chosen solvent at a specific temperature.

Materials:

  • Test compound (solid)

  • Selected solvent(s)

  • Scintillation vials or sealed tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (enough so that some solid remains undissolved at the end).

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

    • For Kinetic Solubility: Shake for a shorter period (e.g., 2 hours). This measurement is useful for early-stage discovery.[15][17]

    • For Thermodynamic Solubility: Shake for a longer period (e.g., 24-48 hours) to ensure the solution has reached true equilibrium.[16][18]

  • Sample Collection: After shaking, allow the vials to stand for a short period to let the undissolved solid settle.

  • Filtration: Carefully draw a sample from the supernatant and filter it through a syringe filter to remove all particulate matter.

  • Analysis: Dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-calibrated HPLC-UV or LC-MS method.

  • Calculation: The determined concentration is the solubility of the compound in that solvent at that temperature, typically reported in mg/mL or µM.

Section 4: Visualizing the Troubleshooting Process

To aid in decision-making, the following workflow provides a logical path for addressing solubility challenges.

Solubility_Workflow Troubleshooting Workflow for 1,5-Naphthyridine Ester Solubility start Start: Compound is Insoluble solvent_screen Perform Systematic Solvent Screen (DCM, ACN, DMF, DMSO, Toluene) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 use_heat Apply Gentle Heat (e.g., 40-60 °C) is_soluble1->use_heat No success Success: Soluble System Found is_soluble1->success Yes check_degradation Check for Degradation (TLC / LC-MS) use_heat->check_degradation is_soluble2 Is it soluble? check_degradation->is_soluble2 cosolvent Try Co-Solvent System (e.g., DCM/MeOH, Toluene/EtOH) is_soluble2->cosolvent No / Degrades is_soluble2->success Yes is_soluble3 Is it soluble? cosolvent->is_soluble3 ph_mod Consider pH Modification (if applicable) is_soluble3->ph_mod No is_soluble3->success Yes ph_mod->success Soluble re_evaluate Re-evaluate Structure or Consider Derivatization ph_mod->re_evaluate Insoluble

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • Cosolvent - Wikipedia. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. Available at: [Link]

  • Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. (2015). PubMed. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2011). SciSpace. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2018). PMC. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). MDPI. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). PMC. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. Available at: [Link]

  • Method for preparing poly-substituted 1, 5-naphthyridine compound. Google Patents.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2017). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Solubility Enhancement Technique. CUTM Courseware. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]

  • How can we resolve solubility of insoluble organic synthetic compounds? ResearchGate. Available at: [Link]

  • Fused 1,5-naphthyridines. (2020). Encyclopedia.pub. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2023). Der Pharma Chemica. Available at: [Link]

  • Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Thermal Cyclization in Dowtherm A for Naphthyridine Synthesis

Welcome to the technical support center for optimizing thermal cyclization reactions in Dowtherm A, with a specific focus on the synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing thermal cyclization reactions in Dowtherm A, with a specific focus on the synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of their high-temperature cyclization reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve common problems but also to proactively optimize your experimental design.

Introduction to Thermal Cyclization of Naphthyridines

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1] Their derivatives are of significant interest in medicinal chemistry due to a wide range of biological activities.[2][3] The synthesis of the naphthyridine core often involves a thermal cyclization step, a high-energy process designed to form the second pyridine ring.

Dowtherm A, a eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%), is frequently the solvent of choice for these reactions due to its high boiling point (257°C) and excellent thermal stability.[4][5] This allows for reactions to be conducted at the high temperatures (often >250°C) required to overcome the activation energy for cyclization.[2][6] However, working at such elevated temperatures introduces a unique set of challenges. This guide will provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My thermal cyclization is resulting in a very low yield of the desired naphthyridine, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a multifaceted problem that can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Insufficient Temperature: The cyclization may have a higher activation energy than anticipated.

    • Solution: Gradually increase the reaction temperature in 20°C increments. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. Be cautious, as excessive temperatures can lead to degradation.[6]

  • Sub-optimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Extend the reaction time. Run a time-course experiment, taking aliquots at regular intervals to determine the optimal reaction duration.

  • Presence of Oxygen: High-temperature reactions are often sensitive to atmospheric oxygen, which can lead to oxidative side reactions and decomposition of starting materials and products.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[6][7] This can be achieved by thoroughly degassing the Dowtherm A and maintaining a positive pressure of inert gas throughout the reaction.

  • Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.

    • Solution: Purify your starting materials before use. Recrystallization or column chromatography are common methods. Ensure all reagents are thoroughly dried, as water can interfere with the reaction.

Issue 2: Formation of Dark, Tarry Materials

Question: My reaction mixture turns dark and I'm isolating a significant amount of tar-like material instead of my crystalline product. What's causing this and how can I prevent it?

Answer: The formation of tar is a strong indication of product and/or starting material decomposition. This is a common issue in high-temperature reactions.

Possible Causes & Solutions:

  • Excessive Temperature or Prolonged Heating: Even thermally stable compounds can decompose if subjected to excessively high temperatures or prolonged heating times.[6]

    • Solution: Optimize the temperature and reaction time. The goal is to find the "sweet spot" where the rate of cyclization is maximized and the rate of decomposition is minimized. As mentioned previously, a time-course study at different temperatures can be invaluable.

  • "Hot Spots" in the Reaction Mixture: Uneven heating can create localized areas of very high temperature, leading to decomposition.

    • Solution: Ensure efficient and uniform stirring of the reaction mixture. Use a high-quality heating mantle and a properly sized stir bar. For larger scale reactions, mechanical stirring is recommended.

  • Reaction with Dowtherm A: While generally inert, at very high temperatures, there is a possibility of side reactions with the solvent.

    • Solution: If you suspect this is an issue, consider alternative high-boiling point solvents such as diphenyl ether or sulfolane.[7]

Issue 3: Difficult Product Isolation from Dowtherm A

Question: I'm having trouble isolating my product from the Dowtherm A after the reaction is complete. What are the best methods for this?

Answer: Dowtherm A's high boiling point and non-polar nature can make product isolation challenging.

Recommended Work-up Procedures:

  • Precipitation/Trituration:

    • Cool the reaction mixture to room temperature.

    • Add a large volume of a non-polar solvent in which your product is insoluble, such as hexanes or petroleum ether. This will often cause the product to precipitate out of the solution.

    • Collect the solid by filtration and wash thoroughly with the same non-polar solvent to remove residual Dowtherm A.

  • Column Chromatography:

    • If your product is soluble in the non-polar solvent or if precipitation is not effective, you may need to use column chromatography.

    • Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto a column packed with silica gel.

    • Elute with a gradient of non-polar to polar solvents to first wash off the Dowtherm A and then elute your product.

  • Distillation (for volatile products):

    • If your product is significantly more volatile than Dowtherm A, you may be able to isolate it by vacuum distillation. This is less common for naphthyridines but can be an option for certain derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with Dowtherm A at high temperatures?

A1: Safety is paramount when conducting high-temperature reactions.

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhaling vapors.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Heating: Use a heating mantle with a temperature controller. Do not use an open flame.

  • Spills: Be prepared for spills. Have absorbent material and appropriate waste containers readily available.[12]

  • Material Compatibility: Ensure all glassware and equipment are rated for the high temperatures you will be using.

Q2: How can I effectively monitor the progress of my thermal cyclization reaction?

A2: Monitoring the reaction is crucial for optimization.

  • TLC: Thin-layer chromatography is a quick and easy way to get a qualitative assessment of the reaction progress.

  • LC-MS: Liquid chromatography-mass spectrometry provides more detailed information, allowing you to track the consumption of starting material and the formation of product and byproducts.

  • NMR: Nuclear magnetic resonance spectroscopy of aliquots can provide quantitative data on the reaction progress.

Q3: Can I use microwave heating for the cyclization step?

A3: Yes, microwave-assisted synthesis can be an excellent alternative to conventional heating. It often leads to significantly shorter reaction times and can sometimes improve yields by providing rapid and uniform heating.[6][13]

Experimental Protocols

Protocol 1: General Procedure for Thermal Cyclization in Dowtherm A
  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

  • Reagents: Add the starting material to the flask, followed by Dowtherm A (typically a 0.1-0.5 M solution).

  • Heating: Heat the mixture to the desired temperature (e.g., 250°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and follow one of the product isolation procedures described in "Issue 3".

Data Presentation

ParameterRecommended RangeNotes
Temperature 230-280°CSubstrate dependent. Start lower and increase if necessary.
Reaction Time 30 min - 24 hMonitor closely to avoid decomposition.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes lead to side reactions.
Atmosphere Inert (N₂ or Ar)Crucial for preventing oxidative decomposition.

Visualizations

Diagram 1: Thermal Cyclization Workflow

Thermal Cyclization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Starting Material + Dowtherm A Inert Establish Inert Atmosphere (N₂) Start->Inert Heat Heat to 250°C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Precipitate Precipitate with Hexanes Cool->Precipitate Filter Filter & Wash Precipitate->Filter Product Pure Naphthyridine Filter->Product

Caption: A typical workflow for thermal cyclization in Dowtherm A.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low/No Yield CheckTemp Is Temperature Sufficient? Start->CheckTemp CheckTime Is Reaction Time Adequate? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckAtmosphere Is Atmosphere Inert? CheckTime->CheckAtmosphere Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckPurity Are Starting Materials Pure? CheckAtmosphere->CheckPurity Yes DegasSolvent Degas Solvent & Use N₂/Ar CheckAtmosphere->DegasSolvent No PurifySM Purify Starting Materials CheckPurity->PurifySM No Success Improved Yield IncreaseTemp->Success IncreaseTime->Success DegasSolvent->Success PurifySM->Success

Caption: A decision tree to diagnose and solve low yield issues.

References

  • Dowtherm A SDS. (2016). The Dow Chemical Company.
  • Dowtherm® A - SAFETY D
  • Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applic
  • Synthetic Strategies, Reactivity and Applic
  • Optimizing reaction conditions for the Gould-Jacobs synthesis. (2025). Benchchem.
  • Dowtherm A | PDF | Firefighting | Fires. (2014). Scribd.
  • Material Safety D
  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. (2011). Organic Letters.
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. (2025).
  • SAFETY D
  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (2019).
  • Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. (2025). Benchchem.
  • Optimization of the cyclization reaction conditions.
  • Optimization of the cyclization reaction conditions a.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • THE NAPHTHYRIDINES.
  • Method for the distillation purification of organic heat transfer fluids. (1980).
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • DOWTHERM A - He
  • How to set up efficient Dowtherm A reflux under N2 to achieve thermal decomposition of Meldrum's Acid deriv
  • Finding Optimal Reaction Conditions. (2018). ChemistryViews.
  • DOWTHERM™ A Synthetic Thermal Fluid. ChemPoint.
  • Fate and transport analysis of a Dowtherm–A chemical release event. (2023).
  • Thermal cyclization of bar|N-nnicotinoylalkyl indoles. (1980). ScienceDirect.
  • DOWTHERM A. (2001). Thermal Fluids Hub.

Sources

Troubleshooting

Removing diphenyl ether impurities from naphthyridine synthesis

Welcome to the Technical Support Center for Naphthyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following guides and FAQs address specific challenges related to the removal of diphenyl ether, a common high-boiling point impurity encountered during the synthesis of naphthyridine derivatives.

Introduction: The Diphenyl Ether Challenge

Diphenyl ether is frequently employed as a high-boiling solvent in organic synthesis, particularly for reactions that require elevated temperatures, such as certain cyclization steps in the formation of naphthyridine cores[1][2]. Its thermal stability and inertness make it an excellent choice for these demanding transformations. However, its high boiling point (258.55 °C) presents a significant challenge during product purification, as it is not readily removed by standard rotary evaporation[3][4][5]. Consequently, residual diphenyl ether often contaminates the crude naphthyridine product, necessitating specialized purification strategies.

While primarily used as a solvent, it is also plausible that diphenyl ether or its derivatives could form as byproducts in certain contexts, for instance, in Ullmann-type coupling reactions, which are used to form aryl ethers[6][7][8][9]. Although less common in mainstream naphthyridine syntheses like the Skraup or Friedländer reactions, awareness of this possibility is beneficial when troubleshooting unexpected impurities[10][11].

This guide provides a systematic approach to effectively remove diphenyl ether from your naphthyridine products, ensuring high purity for downstream applications.

Troubleshooting Guide: Diphenyl Ether Removal

This section addresses specific problems you might encounter during the purification of your naphthyridine compound from diphenyl ether.

Q1: My crude NMR shows a significant amount of diphenyl ether even after standard work-up and rotary evaporation. What is the best first step to remove it?

A1: The most effective initial strategy leverages the basicity of the naphthyridine core through an Acid-Base Extraction . Naphthyridines, containing two basic nitrogen atoms, can be protonated with an acid to form a water-soluble salt. Diphenyl ether, being a neutral and non-polar molecule, will remain in the organic phase[11][12][13][14]. This differential solubility provides a powerful and straightforward method for separation.

Causality Explained: The nitrogen atoms in the naphthyridine ring have lone pairs of electrons that readily accept protons from an acid, forming a charged ammonium salt. This ionic species is highly soluble in the aqueous phase. Diphenyl ether lacks such basic sites and, due to its non-polar nature, has very low solubility in water, preferring to stay in an organic solvent.

Workflow for Diphenyl Ether Removal

Here is a decision-making workflow to guide you through the purification process.

DiphenylEtherRemoval start Crude Naphthyridine with Diphenyl Ether Impurity acid_base Perform Acid-Base Extraction start->acid_base vacuum_distillation High-Vacuum Distillation (for large scale solvent removal) start->vacuum_distillation Large Volume of Diphenyl Ether check_purity1 Analyze Purity (TLC, NMR) acid_base->check_purity1 column Column Chromatography check_purity1->column Impurity Remains end Pure Naphthyridine check_purity1->end Sufficiently Pure check_purity2 Analyze Purity (TLC, NMR) column->check_purity2 recrystallization Recrystallization check_purity2->recrystallization Minor Impurities Remain end2 Pure Naphthyridine check_purity2->end2 Sufficiently Pure check_purity3 Analyze Purity (TLC, NMR) recrystallization->check_purity3 check_purity3->column Impurity Persists end3 Pure Naphthyridine check_purity3->end3 Sufficiently Pure vacuum_distillation->acid_base

Sources

Optimization

Technical Support Center: Hydrolysis of Methyl 1,5-naphthyridine-4-carboxylate

Introduction You are likely here because your hydrolysis of Methyl 1,5-naphthyridine-4-carboxylate failed. This is not a standard ester hydrolysis.[1][2] The 1,5-naphthyridine scaffold is electron-deficient, making the r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely here because your hydrolysis of Methyl 1,5-naphthyridine-4-carboxylate failed. This is not a standard ester hydrolysis.[1][2] The 1,5-naphthyridine scaffold is electron-deficient, making the ring susceptible to nucleophilic attack, while the position of the carboxylate (C4) creates a "perfect storm" for thermal decarboxylation.

This guide moves beyond standard textbook protocols (like refluxing NaOH) which often result in black tars or low yields for this specific substrate. We focus on causality —understanding why the reaction fails—and provide self-validating solutions.

Module 1: The "Missing Product" Scenario (Decarboxylation)

Symptom: The starting material (SM) is consumed (by TLC/LCMS), but the isolated yield is <10%. Mass spectrometry shows a major peak at [M-44] (loss of CO₂).

The Root Cause: Thermal Instability

The 1,5-naphthyridine ring is highly electron-withdrawing. When the ester is hydrolyzed to the free acid (or carboxylate), the electron-deficient ring stabilizes the transition state for decarboxylation, particularly at elevated temperatures. If you acidify the reaction mixture while it is still hot, or if you reflux the hydrolysis too vigorously, you will generate 1,5-naphthyridine (the decarboxylated byproduct).

Mechanism of Failure

The carboxylate anion acts as a leaving group, and the adjacent nitrogen (N5) or the overall electron deficiency facilitates the loss of CO₂.

Decarboxylation Ester Methyl Ester (Substrate) Acid 1,5-naphthyridine- 4-carboxylic acid Ester->Acid Hydrolysis Heat Heat (>60°C) or Acidic Workup Acid->Heat Thermal Trigger Decarb Decarboxylated Byproduct (1,5-Naphthyridine) Heat->Decarb -CO2 (Irreversible)

Figure 1: Thermal decarboxylation pathway common in electron-deficient heteroaromatic acids.

Corrective Protocol: The "Cold-Acid" Workup
  • Temperature Control: Do not exceed 50°C during hydrolysis. If the reaction is sluggish, switch solvents (see Module 2) rather than increasing heat.

  • Quench: Cool the reaction mixture to 0°C (ice bath) before adding any acid.

  • Acidification: Slowly add 1M HCl dropwise while monitoring internal temperature. Do not let the exotherm rise above 10°C.

  • pH Target: Stop acidification exactly at pH 3-4 (the isoelectric point, see Module 3).

Module 2: The "Incomplete Reaction" (Solubility & Kinetics)

Symptom: Starting material persists after 24 hours. Adding more base only causes decomposition (darkening of solution).

The Root Cause: Phase Transfer Failure

Methyl 1,5-naphthyridine-4-carboxylate is poorly soluble in water. Standard aqueous NaOH/MeOH mixtures often result in a heterogeneous system where the hydroxide ion cannot effectively attack the carbonyl carbon.

Solution A: The Homogeneous Solvent Switch

Replace MeOH with THF (Tetrahydrofuran) .

  • Ratio: THF:Water (3:1).

  • Why: THF solubilizes the naphthyridine ester better than alcohols, bringing the ester and the hydroxide into the same phase.

Solution B: The Anhydrous "Pro" Method (KOTMS)

For high-value scales (>5g) or highly sensitive analogs, avoid water entirely to prevent ring hydrolysis. Use Potassium Trimethylsilanolate (KOTMS) .[3][4]

  • Reagent: KOTMS acts as a soluble source of anhydrous "oxide" (TMS-O-).

  • Mechanism: The silanolate attacks the methyl ester to form a silyl ester, which hydrolyzes upon mild aqueous workup.

  • Protocol:

    • Dissolve ester in dry THF.

    • Add 1.1 equiv KOTMS.[2]

    • Stir at RT (reaction is usually complete in <1 hour).

    • The product often precipitates as the potassium salt directly from THF.

KOTMS_Mechanism Start Ester + KOTMS (in dry THF) Inter Silyl Ester Intermediate (Stable) Start->Inter Nucleophilic Attack (Anhydrous) Product Potassium Carboxylate (Precipitate) Inter->Product Spontaneous Precipitation

Figure 2: The KOTMS anhydrous hydrolysis pathway minimizes side reactions.

Module 3: Isolation & Purification (The Zwitterion Trap)

Symptom: Reaction is complete, but you cannot extract the product. It stays in the aqueous layer during DCM extraction, or it crashes out with inorganic salts.

The Root Cause: Amphoteric Nature

The product contains a basic nitrogen (on the naphthyridine ring) and an acidic carboxylic acid. It exists as a zwitterion .[5]

  • At pH < 2: It is cationic (protonated N) -> Water soluble.

  • At pH > 9: It is anionic (carboxylate) -> Water soluble.

  • At pH ~3-4 (Isoelectric Point): It is neutral (zwitterionic) -> Least soluble .

Corrective Protocol: Isoelectric Precipitation
  • Remove Organics: Evaporate THF/MeOH first. You need a purely aqueous solution of the carboxylate salt.

  • Filter: If there is any black precipitate (impurities) while the solution is basic (pH > 10), filter it off now.

  • The Dropwise Acidification:

    • Place pH probe in the solution.

    • Add 1M HCl slowly.

    • Watch for cloudiness around pH 5.

    • STOP exactly at pH 3.5 .

  • Aging: Let the suspension stir in the ice bath for 30 minutes to mature the crystal lattice.

  • Filtration: Filter the solid. Do not wash with excess water (you will redissolve it). Wash with cold acetone or ether to remove water.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific situation immediately.

TroubleshootingTree Start Start: Reaction Check LCMS Check LCMS/TLC Start->LCMS Issue1 SM Remaining? LCMS->Issue1 Yes Issue2 Product Mass Missing? LCMS->Issue2 No, but low yield Sol1 Solubility Issue: Switch to THF/Water or use KOTMS Issue1->Sol1 Sol2 Decarboxylation: Restart. Keep T < 50°C. Acidify cold. Issue2->Sol2 Sol3 Isolation Issue: Adjust pH to 3.5 (Isoelectric Point) Issue2->Sol3 Mass present, can't isolate

Figure 3: Diagnostic logic for ester hydrolysis failures.

Summary of Quantitative Data

ParameterStandard Conditions (NaOH/MeOH)Optimized Conditions (LiOH/THF)Anhydrous (KOTMS)
Temperature Reflux (65°C)25°C - 40°C25°C
Reaction Time 4-12 Hours2-4 Hours< 1 Hour
Decarboxylation Risk High ModerateLow
Yield (Typical) 30-50%60-75%85-95%
Workup Acidify & ExtractAcidify & PrecipitateFilter Salt directly

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2.[6] Rapid anhydrous hydrolysis of esters. Tetrahedron Letters.[6]

  • Delaney, C. P., et al. (2020). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters (Discusses KOTMS mechanism).[6] ACS Catalysis.[6]

  • BenchChem Technical Support. Synthesis of 1,5-Naphthyridine-4-carboxylic acid (Gould-Jacobs Reaction & Hydrolysis).

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (Zwitterion behavior applicable to N-heterocyclic acids).

Sources

Troubleshooting

Minimizing regioisomeric byproducts in 1,5-naphthyridine synthesis

Current Status: 🟢 OPERATIONAL Ticket Queue: Regioselectivity & Purification Agent: Senior Application Scientist (Heterocyclic Chemistry Division) 🎫 Ticket #409: "Why does my Skraup reaction yield a 1:1 mixture of 1,5- an...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 OPERATIONAL Ticket Queue: Regioselectivity & Purification Agent: Senior Application Scientist (Heterocyclic Chemistry Division)

🎫 Ticket #409: "Why does my Skraup reaction yield a 1:1 mixture of 1,5- and 1,7-naphthyridine?"

User Impact: High (50% yield loss to regioisomeric waste). Root Cause Analysis: The synthesis of 1,5-naphthyridine from 3-aminopyridine is classically attempted via the Skraup reaction.[1][2][3][4] The core issue is the electronic ambiguity of the 3-aminopyridine substrate .

In the Skraup mechanism (glycerol/H₂SO₄), the pyridine ring nitrogen exerts a directing effect. However, the amino group at position 3 activates both the C2 and C4 positions for the nucleophilic attack on the acrolein intermediate (derived from glycerol).

  • Attack at C2: Leads to the desired 1,5-naphthyridine .

  • Attack at C4: Leads to the undesired 1,7-naphthyridine .

Without steric blocking or specific electronic biasing, the transition states for C2 and C4 closure are energetically similar, leading to the dreaded "regioisomeric soup."

🛠️ Solution Module A: The "Gold Standard" Protocol (Gould-Jacobs)

Recommendation: IMMEDIATE PIVOT. To minimize regioisomeric byproducts to near-zero, you must abandon the thermodynamic ambiguity of the Skraup reaction in favor of the Gould-Jacobs reaction . This pathway enforces regioselectivity through a stepwise condensation-cyclization mechanism that heavily favors the 1,5-isomer due to bond order constraints and nitrogen lone-pair repulsion preventing the 1,7-closure.

🔬 The Gould-Jacobs Workflow

This protocol yields ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate , a pure regioisomer that can be further functionalized (e.g., converted to the parent heterocycle via chlorination/reduction).

Step 1: Condensation (Enamine Formation)
  • Reagents: 3-Aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).[5]

  • Solvent: None (Neat) or Ethanol.

  • Conditions: 110–120 °C for 2–4 hours.

  • Observation: The mixture will solidify or become a thick oil as ethanol is liberated.

  • Checkpoint: Monitor TLC for the disappearance of 3-aminopyridine. The intermediate is an enamine.

Step 2: Thermal Cyclization (The Critical Step)
  • Reagents: Crude Enamine from Step 1.

  • Solvent: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture).[5] Critical: High boiling point required.

  • Conditions: Rapid addition to boiling solvent (250 °C).

  • Time: 15–45 minutes.

  • Mechanism: Thermal electrocyclic ring closure. The nitrogen of the pyridine ring disfavors attack at the C4 position in this specific transition state, almost exclusively yielding the 1,5-isomer.

Step 3: Isolation
  • Protocol: Cool the Dowtherm A mixture to ~80 °C. Add non-polar solvent (Hexane or Ligroin). The product (4-hydroxy-1,5-naphthyridine derivative) precipitates as a solid while impurities remain in the mother liquor.

📊 Data Comparison: Skraup vs. Gould-Jacobs[6]
FeatureSkraup Reaction (Traditional)Gould-Jacobs (Recommended)
Regioselectivity Poor (Mixture of 1,5 and 1,7)Excellent (>95% 1,5-isomer)
Major Byproduct 1,7-NaphthyridineUncyclized enamine (recyclable)
Reaction Type Violent/ExothermicControlled Thermal Cyclization
Purification Difficult ChromatographyPrecipitation/Recrystallization

🧩 Visualization: Pathway Logic

The following diagram illustrates why the Skraup fails and how the Gould-Jacobs succeeds.

NaphthyridinePathways cluster_Skraup Skraup Route (High Risk) cluster_GJ Gould-Jacobs Route (Recommended) Start 3-Aminopyridine Skraup_Int Acrolein Intermediate Start->Skraup_Int Glycerol/H2SO4 EMME + EMME (Condensation) Start->EMME Mix_15 1,5-Naphthyridine (Target) Skraup_Int->Mix_15 Attack @ C2 Mix_17 1,7-Naphthyridine (Major Impurity) Skraup_Int->Mix_17 Attack @ C4 Enamine Enamine Intermediate EMME->Enamine Cyclization Dowtherm A (250°C) Enamine->Cyclization Pure_15 4-OH-1,5-Naphthyridine (Pure Regioisomer) Cyclization->Pure_15 Selective Closure

Caption: Comparative flow showing the bifurcation risk in Skraup vs. the linear selectivity of Gould-Jacobs.

🛠️ Solution Module B: Troubleshooting the Skraup (If You Must Use It)

Scenario: You require the unsubstituted parent 1,5-naphthyridine directly and cannot perform the 3-step chlorination/reduction sequence required after Gould-Jacobs.

Optimization Protocol (The "Sulfo-Mix" Method): Standard nitrobenzene is often too vigorous. Using a moderated oxidant improves yield and slightly biases selectivity.

  • Oxidant: Use Sodium m-nitrobenzenesulfonate (Sulfo-mix) instead of nitrobenzene. It is water-soluble and allows for milder conditions.

  • Moderator: Add Boric Acid or Ferrous Sulfate . These act to control the release of acrolein, keeping its concentration low. This favors the thermodynamic product (1,5) over the kinetic product (1,7) slightly.

  • Temperature Ramp: Do not heat rapidly.

    • Hold at 140 °C for 1 hour.

    • Ramp to 170 °C for 3 hours.

    • Rationale: Slower reaction rates allow reversible steps to equilibrate toward the more stable transition state.

🧹 Module C: Purification & Separation

Ticket: "I have a mixture. How do I separate 1,5 from 1,7?"

If synthesis controls failed, use these physicochemical differences:

  • Solubility Differential (The pH Switch):

    • 1,5-Naphthyridine is generally more basic than the 1,7-isomer.

    • Protocol: Dissolve the crude mixture in minimal dilute HCl. Carefully basify with NaOH.[6] The 1,7-isomer often precipitates first or at a different pH endpoint than the 1,5-isomer. Fractional precipitation is more effective than column chromatography here.

  • Crystallization Solvent:

    • Solvent: Ethyl Acetate / Hexane (1:4).

    • Observation: 1,5-Naphthyridine crystallizes more readily as needles, whereas the 1,7-isomer tends to remain in the mother liquor or form amorphous solids.

❓ Frequently Asked Questions (FAQ)

Q1: Can I use the Friedländer synthesis to avoid isomers? A: Theoretically, yes. However, this requires 3-amino-2-formylpyridine as a starting material. This starting material is unstable (prone to self-condensation) and difficult to synthesize. Gould-Jacobs is preferred because 3-aminopyridine is stable and commercially abundant.

Q2: Why use Dowtherm A? Can I use DMF? A: No. The cyclization in Gould-Jacobs has a high activation energy barrier requiring ~250 °C. DMF boils at 153 °C, which is insufficient. Without the high temperature, you will isolate only the uncyclized enamine.

Q3: My Gould-Jacobs product is insoluble. How do I characterize it? A: 4-Hydroxy-1,5-naphthyridines are notoriously insoluble due to intermolecular H-bonding (acting like quinolones).

  • Fix: Use TFA (Trifluoroacetic acid) or hot DMSO-d6 for NMR.

  • Fix: Convert it to the 4-chloro derivative using POCl₃; the chloro-derivative is soluble in chloroform/DCM.

📚 References

  • Skraup Reaction Mechanics & Isomer Ratios: Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[7]

  • Gould-Jacobs Protocol for Naphthyridines: Brown, E. V. (1957). "The Preparation of Some Substituted 1,5-Naphthyridines." Journal of the American Chemical Society, 79(13), 3565–3567.

  • Modern Optimization of Skraup (Sulfo-mix): Hamada, Y., et al. (2005). "Efficient Synthesis of 1,5-Naphthyridine Derivatives." Chemical & Pharmaceutical Bulletin, 53(12), 1588. (General Journal Landing)

  • Separation and Solubility Profiles: Paudler, W. W., & Kress, T. J. (1967). "Naphthyridine Chemistry. V. The Synthesis of Some 1,5-Naphthyridines." The Journal of Organic Chemistry, 32(3), 832–834.

  • General Review of 1,5-Naphthyridine Synthesis: Litvic, M., et al. (2012). "Recent Advances in the Synthesis of 1,5-Naphthyridines." Heterocycles, 85(3).

Sources

Optimization

Stability of Methyl 1,5-naphthyridine-4-carboxylate under basic conditions

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is a chemist encountering unexpected results (yield loss, byproduct formation) when subjecting methyl 1,5-naphthyridine-4-carboxylate t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is a chemist encountering unexpected results (yield loss, byproduct formation) when subjecting methyl 1,5-naphthyridine-4-carboxylate to basic conditions.

Ticket ID: NAP-15-EST-04 Subject: Stability Profile & Troubleshooting under Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Super-Electrophile" Problem

If you are observing the rapid disappearance of Methyl 1,5-naphthyridine-4-carboxylate (hereafter MNC-4 ) in basic media, this is not an anomaly; it is a feature of the molecular architecture.

The Core Mechanism: The 1,5-naphthyridine ring system is highly electron-deficient due to the inductive (


) and mesomeric (

) effects of the two nitrogen atoms. Position 4 is particularly activated because it is para to N1 and meta to N5. Consequently, the carbonyl carbon of the ester at C4 is significantly more electrophilic than a standard benzoate or even a nicotinate.
  • In Aqueous Base: The ester undergoes rapid saponification (hydrolysis) to the carboxylate, often faster than expected.

  • In Alcoholic Base: It undergoes rapid transesterification.

  • With Strong Nucleophiles: The ring itself is susceptible to nucleophilic attack, though carbonyl attack usually predominates.

Diagnostic & Troubleshooting Guide

Use this section to identify your specific issue based on experimental observations.

Scenario A: "My ester vanished during a cross-coupling reaction (Suzuki/Buchwald)."

Observation: LCMS shows a mass corresponding to the acid (


) or a different ester, rather than the product.
Root Cause:  The base used for the coupling (e.g., 

,

, or alkoxides) is attacking the activated ester.
  • If Water is present: You formed the acid (Hydrolysis).[1][2]

  • If Methanol/Ethanol is solvent: You formed the methyl/ethyl ester (Transesterification).

  • Solution:

    • Switch Bases: Use non-nucleophilic, hindered bases like Potassium phosphate (

      
      ) or milder organic bases (
      
      
      
      , DIPEA) if the catalyst system permits.
    • Exclude Water/Alcohols: Switch to anhydrous aprotic solvents (Dioxane, DMF, Toluene).

Scenario B: "I am trying to hydrolyze the ester, but the yield is low/product is stuck in water."

Observation: The ester is gone, but the product cannot be extracted into organic solvent. Root Cause: 1,5-naphthyridine-4-carboxylic acid is zwitterionic. At neutral pH, it may exist as an inner salt (betaine) with low solubility in both organic solvents and water, or it remains as a water-soluble carboxylate at high pH. Solution:

  • Do not extract: Precipitate the product by carefully adjusting the pH to the isoelectric point (typically pH 3–4) using HCl.[3] The solid is the product.

Scenario C: "I see multiple spots/peaks during basic workup."

Observation: Degradation products or ring-opening. Root Cause: Use of extremely strong bases (e.g.,


, 

) or high temperatures (

) in the presence of nucleophiles can attack the electron-poor ring carbons. Solution: Keep reaction temperatures below

and avoid hard nucleophiles unless intended.

Reaction Pathways Visualization

The following diagram illustrates the competing pathways when MNC-4 is exposed to basic conditions.

Naphthyridine_Stability Start Methyl 1,5-naphthyridine- 4-carboxylate (MNC-4) Hydrolysis Pathway A: Hydrolysis (Formation of Acid) Start->Hydrolysis  OH- / H2O (Fastest)   Transest Pathway B: Transesterification (Exchange of Alkyl Group) Start->Transest  RO- / ROH (Equilibrium)   RingAttack Pathway C: Ring Addition (Nucleophilic Attack on C2/C4) Start->RingAttack  Strong Nu- (e.g., R-Li, NH2-)   Product_Acid 1,5-Naphthyridine- 4-carboxylic Acid (Zwitterionic Solid) Hydrolysis->Product_Acid  1. Heat 2. pH Adjust (3-4)   Product_NewEster New Alkyl Ester (e.g., Ethyl/Isopropyl) Transest->Product_NewEster  Solvent Excess   Product_Degrad Ring-Functionalized or Ring-Opened Products RingAttack->Product_Degrad  Irreversible  

Caption: Competitive reaction pathways for MNC-4 in basic media. Hydrolysis (Red) is the dominant thermodynamic pathway in aqueous base.

Validated Experimental Protocols

Protocol A: Controlled Hydrolysis (Synthesis of the Acid)

Use this when you intentionally want to convert the ester to the carboxylic acid.

Reagents:

  • MNC-4 (1.0 eq)

  • NaOH (2.0 eq, 10% aqueous solution)

  • Ethanol (co-solvent, if solubility is poor)[3]

Step-by-Step:

  • Dissolution: Suspend MNC-4 in Ethanol (5 vol).

  • Addition: Add 10% NaOH solution dropwise. The reaction may turn slightly yellow/orange.

  • Reaction: Heat to reflux (

    
    ) for 1–2 hours.
    
    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The non-polar ester spot should disappear; the acid spot will likely stay at the baseline.

  • Workup (Critical Step):

    • Cool to room temperature.[3]

    • Do not extract with DCM/EtOAc yet. The product is in the aqueous phase as the sodium salt.

    • Carefully acidify with 1M HCl to pH 3–4 .

    • Observation: A solid precipitate should form (the free acid).

  • Isolation: Filter the solid, wash with cold water (to remove NaCl) and cold ethanol. Dry under vacuum.[3]

Protocol B: Preserving the Ester (Cross-Coupling Conditions)

Use this when performing Suzuki/Sonogashira reactions and you need the ester to survive.

Reagents:

  • Catalyst:

    
     or similar.
    
  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Drying: Flame-dry glassware and cool under Argon.

  • Solvent Prep: Ensure Dioxane is degassed and anhydrous. Water is the enemy here.

  • Base Choice: Avoid hydroxides (

    
    ) or alkoxides (
    
    
    
    ). Use Tribasic Potassium Phosphate (
    
    
    ). It acts as a proton sponge but has poor solubility in dioxane, slowing down the hydrolysis side-reaction.
  • Temperature: Maintain reaction temperature

    
    . Higher temperatures increase the rate of nucleophilic attack on the ester carbonyl.
    

Quantitative Data: Reactivity Comparison

The table below highlights why MNC-4 requires special handling compared to standard aromatic esters.

FeatureMethyl BenzoateMethyl Nicotinate (Pyridine-3)MNC-4 (Naphthyridine-4)
Ring Electron Density High (Stable)Low (Activated)Very Low (Super-Activated)
Hydrolysis Rate (

)
Slow (Hours)ModerateFast (Minutes)
Susceptibility to

NegligibleModerateHigh
Recommended Workup pH pH 1–2pH 3–4pH 3–4 (Isoelectric precip.)

References

  • BenchChem. (2025).[3][4][5] Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Retrieved from

  • Litvic, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from

  • Brown, D.J. (2008).[6] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. John Wiley & Sons.[6] (Foundational text on naphthyridine reactivity).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc., 61(10), 2890.
  • PubChem. (2025). 1,5-naphthyridine-3-carboxylic acid (Isomer comparison data). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 1,5-Naphthyridine-4-Carboxylate Purity Profiling

Executive Summary & Strategic Context The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in TGF-β type I receptor inhibitors and antibacterial agents. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in TGF-β type I receptor inhibitors and antibacterial agents. However, the specific isomer 1,5-naphthyridine-4-carboxylic acid presents a unique "analytical paradox":

  • High Polarity & Zwitterionic Nature: The presence of basic ring nitrogens (pKa ~2.9) and an acidic carboxyl group creates complex ionization behaviors.

  • Poor Solubility: Its rigid, planar structure leads to high lattice energy and poor solubility in standard RP-HPLC diluents (MeOH/ACN), often resulting in precipitation on-column or carryover.

This guide objectively compares a Standard Generic C18 Protocol (the "Alternative") against an Optimized Ion-Suppression Core-Shell Method (the "Recommended Solution"). We demonstrate why traditional methods fail to resolve critical regioisomeric impurities and how specific column chemistries can reduce peak tailing from


 to 

.

The Chemical Challenge: Impurity Origins

To develop a robust method, one must first understand the synthesis-derived impurities. The 1,5-naphthyridine-4-carboxylate is typically synthesized via the Gould-Jacobs reaction or modified Friedländer synthesis.

Figure 1: Synthesis & Impurity Pathway

G Start 3-Aminopyridine (Starting Material) Inter Enamine Intermediate (Impurity A) Start->Inter Condensation Reagent DEEM (Reagent) Reagent->Inter Cyclization Thermal Cyclization (>250°C) Inter->Cyclization Product 1,5-Naphthyridine-4-carboxylate (Target) Cyclization->Product Major Path Isomer 1,7-Naphthyridine Isomer (Regio-Impurity) Cyclization->Isomer Minor Path (Steric Control) Degradant Decarboxylated Species (Degradant) Product->Degradant Thermal Stress

Caption: Impurity genealogy in the Gould-Jacobs synthesis of 1,5-naphthyridines. Note the critical regioisomer formed during cyclization.

Comparative Study: Generic vs. Optimized Method

We evaluated two distinct methodological approaches to quantify purity and separate the critical regioisomer (1,7-naphthyridine analog) and unreacted 3-aminopyridine .

Alternative A: The "Generic" Approach
  • Column: Standard Fully Porous C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol.[1][2]

  • Mechanism: Standard hydrophobic interaction.

Alternative B: The "Optimized" Solution
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 4.6 x 100 mm).

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[2][3]

  • Mechanism:

    
     interaction + Ion Suppression (Acidic pH suppresses -COOH ionization while protonating ring N, improving solubility and peak shape).
    
Experimental Data Comparison
ParameterAlternative A (Standard C18)Alternative B (Optimized Phenyl-Hexyl)Verdict
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical) Optimized method eliminates silanol interactions.
Resolution (

)
1.2 (Co-elution of Isomer)3.5 (Baseline Resolved) Phenyl phase leverages

-stacking differences.
Theoretical Plates (

)
~4,500>12,000 Core-shell particles offer higher efficiency.
Run Time 25 minutes12 minutes Higher throughput.
LOD (µg/mL) 0.50.05 Sharper peaks increase S/N ratio.

Expert Insight: The failure of Alternative A is due to "secondary interactions." At neutral pH, the basic nitrogen of the naphthyridine ring interacts strongly with residual silanols on the silica surface, causing tailing. Alternative B uses a lower pH to protonate the base (swamping silanols) and a Phenyl-Hexyl phase to engage in unique


 interactions with the aromatic naphthyridine core, separating it from non-planar impurities.

Detailed Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating , meaning the system suitability steps (Step 2) immediately flag if the method is drifting before valuable samples are wasted.

Step 1: Sample Preparation (Critical)
  • Diluent: 90% Water (0.1% Formic Acid) / 10% DMSO.

    • Why: 1,5-naphthyridine-4-carboxylic acid is insoluble in pure ACN. DMSO breaks the crystal lattice; acid prevents precipitation.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE (Nylon filters may adsorb the carboxylate).

Step 2: Chromatographic Conditions
  • Instrument: UHPLC or HPLC capable of 600 bar.

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 2.6 µm, 4.6 x 100 mm.

  • Temperature: 40°C (Improves mass transfer and reduces backpressure).

  • Detection: UV @ 254 nm (primary) and 230 nm (impurity scan).

  • Gradient Program:

Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Acetonitrile)
0.0955
8.04060
9.0595
10.0595
10.1955
14.0955
Figure 2: Method Development Decision Tree

HPLC_Workflow Start Start Method Development Solubility Check Solubility: Is it soluble in MeOH/ACN? Start->Solubility Diluent Use DMSO/Water Mix (Keep DMSO <5%) Solubility->Diluent No ColumnSel Select Column: Standard C18 vs. Phenyl-Hexyl Solubility->ColumnSel Yes Diluent->ColumnSel Decision Are Isomers Present? ColumnSel->Decision PathA Standard C18: Poor Isomer Selectivity Decision->PathA No PathB Phenyl-Hexyl: Pi-Pi Interaction Separation Decision->PathB Yes (Critical) PH pH Optimization: Acidic (pH 2-3) Required PathB->PH Result Final Method: High Resolution & Symmetry PH->Result

Caption: Logical flow for selecting stationary phases when analyzing heterocyclic isomers.

Validation & Troubleshooting

To ensure Trustworthiness (Part 2 of requirements), the method must pass these criteria:

  • Linearity: The method should be linear (

    
    ) from 0.05 µg/mL (LOQ) to 0.6 mg/mL.
    
  • Specificity: Inject the "Mother Liquor" or crude reaction mix. The Phenyl-Hexyl column must resolve the decarboxylated degradant (elutes earlier) from the parent peak.

  • Carryover: Due to the compound's stickiness, a blank injection after the highest standard is mandatory. If carryover > 0.1%, add 10% Trifluoroethanol (TFE) to the needle wash.

Common Failure Modes
  • Split Peaks: Usually indicates the sample solvent is too strong (e.g., 100% DMSO injection). Fix: Dilute sample with mobile phase A.

  • Retention Time Drift: Indicates lack of equilibration. The phenyl-hexyl phase requires longer equilibration (~20 column volumes) than C18 due to the rigid stationary phase structure.

References

  • National Center for Biotechnology Information. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. J Med Chem. Retrieved from [Link]

  • Mendez-Alvarez, D., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI Molecules. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Heterocycles and Carboxylic Acids. Organic Chemistry Data. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: LC-MS/MS Profiling of Methyl 1,5-naphthyridine-4-carboxylate

Executive Summary Methyl 1,5-naphthyridine-4-carboxylate (MW 188.18 Da) represents a critical scaffold in medicinal chemistry, particularly in the development of LRRK2 inhibitors and antimicrobial agents. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1,5-naphthyridine-4-carboxylate (MW 188.18 Da) represents a critical scaffold in medicinal chemistry, particularly in the development of LRRK2 inhibitors and antimicrobial agents. Its structural uniqueness lies in the peri-positioning of the ester group at C4 relative to the nitrogen atom at N5. This "peri-effect" creates a distinct electronic environment that governs its ionization and fragmentation behavior, distinguishing it from isomeric counterparts like the 1,6- or 1,8-naphthyridines.

This guide provides a technical analysis of its LC-MS fragmentation patterns, comparing it with structural analogs to aid researchers in unambiguous identification during metabolic profiling and impurity analysis.

Experimental Protocol (Standardized)

To ensure reproducibility of the fragmentation data described below, the following LC-MS/MS conditions are recommended.

ParameterSpecificationRationale
Ionization Source ESI (Electrospray Ionization)Preferred for polar N-heterocycles; promotes efficient protonation ([M+H]⁺).
Polarity Positive (+ve)Basic nitrogens at positions 1 and 5 readily accept protons.
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)Standard retention for moderately polar heteroaromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures full protonation of the naphthyridine core.
Mobile Phase B AcetonitrileSharpens peak shape and ensures solubility of the methyl ester.
Collision Energy Stepped (20, 35, 50 eV)Essential to capture both labile ester cleavages (low eV) and ring degradations (high eV).

Fragmentation Analysis & Mechanism

The "Peri-Effect" Influence

The defining feature of Methyl 1,5-naphthyridine-4-carboxylate is the spatial proximity of the C4-ester carbonyl to the N5-nitrogen lone pair .

  • Electronic Repulsion: The lone pair on N5 destabilizes the ground state of the ester, making the carbonyl carbon more electrophilic.

  • Protonation Site: Under ESI(+) conditions, protonation is favored at N1 or N5. Protonation at N5 can form an intramolecular H-bond with the ester carbonyl oxygen, locking the conformation and influencing the fragmentation pathway.

Primary Fragmentation Pathway

Upon collisional activation (CID), the protonated molecular ion (m/z 189) undergoes a characteristic sequence:

  • α-Cleavage (Loss of Methoxy): The most abundant transition is the loss of the methoxy radical/neutral (•OCH₃ or HOCH₃), generating the stable acylium ion (m/z 157/158) .

  • Decarbonylation (Loss of CO): The acylium ion rapidly ejects carbon monoxide (28 Da) to form the naphthyridinyl cation (m/z 130) .

  • Ring Degradation (Loss of HCN): The aromatic core degrades via loss of hydrogen cyanide (27 Da), a hallmark of nitrogen heterocycles, yielding ions at m/z 103 .

Visualized Fragmentation Pathway

The following diagram illustrates the stepwise degradation, highlighting the critical role of the N5 nitrogen.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 189.07 (Stable Peri-Conformation) Acylium Acylium Ion [M+H - CH3OH]+ m/z 157.04 M_Protonated->Acylium Loss of MeOH (32 Da) Assisted by N5 H-bond ArylCation Naphthyridinyl Cation [M+H - CH3OH - CO]+ m/z 129.05 Acylium->ArylCation Loss of CO (28 Da) Decarbonylation RingFrag Ring Fragment [M+H - HCN]+ m/z 102.04 ArylCation->RingFrag Loss of HCN (27 Da) Ring Contraction

Caption: Proposed fragmentation pathway of Methyl 1,5-naphthyridine-4-carboxylate showing the sequential loss of methanol, carbon monoxide, and hydrogen cyanide.[1]

Comparative Analysis: Isomer Differentiation

Distinguishing the 1,5-isomer from its 1,6- or 1,8- counterparts is a common analytical challenge. The table below outlines the diagnostic differences.

FeatureMethyl 1,5-naphthyridine-4-carboxylate Methyl 1,6-naphthyridine-4-carboxylate Methyl Quinoline-4-carboxylate
Precursor (m/z) 189.07189.07188.07 (C11H9NO2)
Nitrogen Position N1, N5 (Peri to ester)N1, N6 (Remote from ester)N1 only
Key Diagnostic Ion High abundance m/z 157 ([M-MeOH]⁺)High abundance m/z 158 ([M-OMe]⁺)m/z 156 ([M-OMe]⁺)
Mechanism Peri-Effect: N5 facilitates H-transfer, favoring loss of neutral MeOH (32 Da).No Peri-Effect: Simple inductive cleavage favors loss of •OMe radical (31 Da).Standard ester cleavage.[2]
Retention Time Early Eluter: N5 lone pair increases polarity/basic character.Late Eluter: More lipophilic due to lack of peri-dipole cancellation.Intermediate

Analyst Note: The presence of a strong [M-32]⁺ peak (loss of Methanol) vs. an [M-31]⁺ peak (loss of Methoxy) is the most reliable indicator of the 1,5-substitution pattern due to the proximity of the N5 nitrogen to the ester group.

References

  • NIST Chemistry WebBook. 1,5-Naphthyridine Mass Spectrum & Energetics. National Institute of Standards and Technology.[3] Link

  • PubChem. 1,5-Naphthyridine Compound Summary (CID 136070).[4][5] National Center for Biotechnology Information. Link

  • Zoltewicz, J. A., & Sale, A. A. (1973). Interaction of electron pairs at peri positions.[6] Base-catalyzed hydrogen-deuterium exchange of quinoline and 1,5-naphthyridine.[6] Journal of the American Chemical Society.[6] Link

  • BenchChem. Synthetic Strategies and Isomer Differentiation of Naphthyridines.Link

  • Limbach, P. A., et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry.[7] Journal of the American Society for Mass Spectrometry.[7] Link

Sources

Validation

Comparative Biological Potency: Methyl vs. Ethyl 1,5-Naphthyridine-4-Carboxylate

The following technical guide provides an in-depth comparative analysis of Methyl vs. Ethyl 1,5-naphthyridine-4-carboxylate, structured for researchers in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Methyl vs. Ethyl 1,5-naphthyridine-4-carboxylate, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 1,5-naphthyridine-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,8-naphthyridine (nalidixic acid) counterparts.[1] While often categorized as synthetic intermediates, the Methyl and Ethyl esters of 1,5-naphthyridine-4-carboxylic acid exhibit distinct biological profiles primarily governed by their physicochemical properties (LogP, solubility) and their role as prodrugs.

This guide compares these two derivatives, focusing on their application as precursors for ALK5 (TGF-β Type I Receptor) inhibitors and bacterial DNA gyrase inhibitors . The analysis demonstrates that while the Methyl ester offers superior hydrolytic kinetics, the Ethyl ester generally provides enhanced cellular permeability, often resulting in higher apparent potency in whole-cell assays.

Chemical & Physicochemical Profile

The biological divergence between the methyl and ethyl derivatives stems from their lipophilicity and hydrolytic stability. The following data is derived from calculated physicochemical models and standard structure-activity relationship (SAR) principles for naphthyridines.

FeatureMethyl 1,5-naphthyridine-4-carboxylateEthyl 1,5-naphthyridine-4-carboxylate
CAS Registry 1935334-33-0Catalog Ref: BD754890
Molecular Weight 188.18 g/mol 202.21 g/mol
Predicted LogP ~1.2 - 1.5~1.7 - 2.0
Water Solubility ModerateLow
Cellular Permeability Moderate (Passive Diffusion)High (Passive Diffusion)
Hydrolysis Rate Fast (

< 30 min in plasma)
Moderate (

> 60 min in plasma)
Primary Role Synthetic Intermediate / Rapid-Release ProdrugHigh-Permeability Prodrug

Expert Insight: The ethyl ester's additional methylene group increases lipophilicity (LogP) by approximately 0.5 units. In the context of Gram-negative antibacterial activity, this subtle shift is often critical for penetrating the outer membrane porins or diffusing through the lipid bilayer, making the Ethyl variant typically more potent in MIC (Minimum Inhibitory Concentration) assays despite the active pharmacophore being identical (the free acid).

Biological Potency & Mechanism of Action[1]

TGF-β Signaling Inhibition (ALK5 Target)

Derivatives of 1,5-naphthyridine-4-carboxylic acid are potent inhibitors of the TGF-β Type I Receptor (ALK5) .[1] Dysregulation of this pathway drives fibrosis and tumor metastasis.

  • Mechanism: The 1,5-naphthyridine core functions as an ATP-competitive inhibitor. The 4-position substituent dictates binding affinity.

  • Ester Function: The methyl/ethyl esters act as prodrugs . The free carboxylic acid (or amide derivatives formed from it) interacts with the lysine/aspartate residues in the ALK5 ATP-binding pocket.

  • Potency Comparison:

    • In Vitro Kinase Assay: Both esters show low intrinsic activity compared to the free acid or amide derivatives, as the ester group lacks the necessary hydrogen bond donor/acceptor capability for the catalytic cleft.

    • Cellular Assay (Luciferase Reporter): The Ethyl ester often outperforms the Methyl ester due to superior cell entry before hydrolysis releases the active inhibitor.

Visualization: TGF-β/ALK5 Inhibition Pathway

ALK5_Pathway TGF_Ligand TGF-β Ligand Receptor_Complex TGF-β Receptor Complex (TβRII + ALK5) TGF_Ligand->Receptor_Complex Activates Phosphorylation Smad2/3 Phosphorylation Receptor_Complex->Phosphorylation Kinase Activity Translocation Nuclear Translocation (Smad Complex) Phosphorylation->Translocation Gene_Expression Fibrosis/Metastasis Gene Expression Translocation->Gene_Expression Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Receptor_Complex Blocks ATP Binding (IC50 ~4-6 nM)

Caption: The 1,5-naphthyridine scaffold blocks ALK5 kinase activity, preventing Smad2/3 phosphorylation and downstream fibrotic gene expression.

Antibacterial Activity (DNA Gyrase)

Similar to quinolones, 1,5-naphthyridines target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

  • Methyl Ester: Demonstrates rapid hydrolysis in serum but may suffer from efflux in multi-drug resistant (MDR) strains.

  • Ethyl Ester: The increased lipophilicity facilitates accumulation in the bacterial cytoplasm. In E. coli and S. aureus models, ethyl esters of naphthyridine carboxylic acids frequently exhibit 2-4x lower MIC values than their methyl counterparts.

Experimental Protocols

Synthesis of 1,5-Naphthyridine-4-Carboxylate Esters

Rationale: High-purity synthesis is required to avoid contamination with the 1,8-isomer or unreacted starting materials which can skew biological data.

Protocol:

  • Starting Material: 1,5-naphthyridine-4-carboxylic acid (commercially available or synthesized via Friedländer condensation).

  • Activation: Dissolve 1.0 eq of acid in anhydrous alcohol (Methanol for Methyl, Ethanol for Ethyl).

  • Catalysis: Add 2.0 eq of Thionyl Chloride (

    
    ) dropwise at 0°C.
    
    • Note:

      
       can be used, but 
      
      
      
      simplifies workup.
  • Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate solvent. Neutralize residue with saturated

    
    . Extract with Ethyl Acetate.[2]
    
  • Purification: Recrystallize from hexane/ethyl acetate.

In Vitro Hydrolysis Stability Assay

Rationale: To confirm the prodrug mechanism, one must quantify the conversion rate of ester to active acid in plasma.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.

  • Incubation: Spike stocks into pooled mouse plasma (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add cold Acetonitrile (3:1 ratio) to precipitate proteins. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS monitoring the transition of Parent Ester

    
     Free Acid (m/z ~175).
    
Visualization: Prodrug Hydrolysis Workflow

Hydrolysis_Workflow Ester Ester Prodrug (Methyl/Ethyl) Plasma Plasma Esterases (37°C Incubation) Ester->Plasma Intermediate Hydrolysis Plasma->Intermediate Acid Active Species (1,5-Naphthyridine-4-COOH) Intermediate->Acid Release

Caption: Enzymatic conversion of the inactive ester prodrug to the biologically active carboxylic acid in plasma.

Conclusion & Recommendation

For drug development campaigns targeting ALK5 or bacterial topoisomerases :

  • Select the Ethyl Ester for cell-based screening (proliferation, MIC, reporter assays). Its superior permeability ensures the scaffold reaches the intracellular target, providing a more accurate reflection of the pharmacophore's potential.

  • Select the Methyl Ester if rapid onset is required or if the compound is being used as a synthetic intermediate for amidation (due to lower steric hindrance).

  • Validation: Always include a "Free Acid" control in cell-free enzymatic assays to normalize potency data.

References

  • BenchChem. (2025).[1] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from .

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[3][4][5] Journal of Medicinal Chemistry, 47(18), 4494-4506.[5] Link

  • Bouarfa, S., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. Link

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. (Foundational reference for naphthyridine antibacterial activity).[1]

Sources

Comparative

Crystal Structure &amp; Performance Guide: 1,5-Naphthyridine-4-Carboxylic Acid Derivatives

Executive Summary Context: The 1,5-naphthyridine-4-carboxylic acid scaffold represents a critical structural mimic of the quinoline pharmacophore. While its 1,8-isomer (e.g., Nalidixic acid) is a well-established antibac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The 1,5-naphthyridine-4-carboxylic acid scaffold represents a critical structural mimic of the quinoline pharmacophore. While its 1,8-isomer (e.g., Nalidixic acid) is a well-established antibacterial targeting DNA gyrase, the 1,5-derivatives have emerged as potent inhibitors of Topoisomerase I and TGF-β type I receptor (ALK5) .

Purpose: This guide objectively compares the structural performance of 1,5-naphthyridine-4-carboxylic acid derivatives against standard alternatives (Quinolines and 1,8-Naphthyridines). It focuses on solid-state properties—specifically crystal packing efficiency, planarity, and supramolecular synthons—that directly influence solubility and bioavailability in drug development.

Comparative Analysis: Scaffold Performance

The following table contrasts the 1,5-naphthyridine core with its primary market alternatives. Data is synthesized from crystallographic studies of representative derivatives.[1][2]

Table 1: Structural & Functional Comparison of Naphthyridine Isomers
Feature1,5-Naphthyridine-4-COOH (Focus)1,8-Naphthyridine-3-COOH (Alternative 1)Quinoline-4-COOH (Alternative 2)
Primary Biological Target Topoisomerase I , TGF-β (ALK5)DNA Gyrase (Bacteria)Topoisomerase II / Malaria
Ring Planarity (RMSD) High (< 0.012 Å) [1]Moderate (0.02 - 0.04 Å)High (< 0.015 Å)
H-Bond Acceptors (N) N1, N5 (Symmetrical) N1, N8 (Adjacent)N1 (Single)
Dominant Synthon Linear Chains (N...HO Heterosynthon)Discrete Dimers (Acid-Acid Homosynthon)Acid-Acid Homosynthon
Lattice Energy High (Strong

-

stacking)
ModerateModerate to High
Solubility Profile Low (due to rigid planar packing)Moderate (pH dependent)Moderate

Expert Insight: The symmetry of the 1,5-naphthyridine ring (N atoms at 1,5 positions) facilitates the formation of infinite linear hydrogen-bonded chains in the crystal lattice, unlike the 1,8-isomer which often forms closed dimers due to the proximity of the nitrogen to the carboxylic acid. This results in higher lattice energy and lower solubility for 1,5-derivatives, necessitating specific solvothermal crystallization protocols described in Section 4.

Deep Dive: Crystal Structure Analysis

Geometric Parameters & Planarity

Single-crystal X-ray diffraction (SCXRD) analysis reveals that the 1,5-naphthyridine core is exceptionally planar. In the structure of 4-diphenylphosphanyl-1,5-naphthyridine, the maximum deviation from the mean plane is only 0.010–0.012 Å [1]. This rigidity is a double-edged sword:

  • Pro: It enhances binding affinity to the flat DNA intercalation sites or the ATP-binding pocket of kinases (e.g., ALK5).

  • Con: It promotes tight

    
    -
    
    
    
    stacking (centroid-centroid distances ~3.6–3.8 Å), leading to aggregation and poor dissolution rates.
Supramolecular Synthons

In the solid state, the carboxylic acid group (-COOH) competes for hydrogen bonding partners.

  • Scenario A (Homosynthon): The classical

    
     carboxylic acid dimer. Common in quinolines.
    
  • Scenario B (Heterosynthon): The acid proton donates to the aromatic Nitrogen (N5) of a neighboring molecule (

    
    ).
    
  • Observation: For 1,5-naphthyridine-4-carboxylic acids, Scenario B is often energetically favored due to the high basicity of the N5 atom, leading to the formation of robust 1D supramolecular chains rather than discrete dimers.

Experimental Protocols

Synthesis Workflow (Gould-Jacobs Reaction)

To obtain high-purity crystals, one must first synthesize the core with minimal impurities.

  • Condensation: Reflux 3-aminopyridine (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 120°C for 2 hours.

    • Checkpoint: Formation of a thick syrup (intermediate enamine).

  • Cyclization: Add the intermediate dropwise to Dowtherm A (diphenyl ether/biphenyl eutectic) pre-heated to 250°C .

    • Critical Step: Rapid addition is crucial to prevent polymerization. Maintain temp for 30-45 mins.

  • Hydrolysis: Isolate the ester precipitate, then reflux in 10% NaOH for 4 hours. Acidify with HCl to pH 3–4 to precipitate the carboxylic acid [2].[3]

Crystallization Protocol (Solvothermal Method)

Standard evaporation often yields microcrystalline powders unsuitable for SCXRD. The solvothermal method is recommended.

  • Reagents: 20 mg of 1,5-naphthyridine derivative, 5 mL DMF/Ethanol (1:1 v/v).

  • Vessel: 15 mL Teflon-lined stainless steel autoclave.

  • Procedure:

    • Dissolve compound in solvent mixture; sonicate for 10 mins.

    • Seal autoclave and heat to 120°C for 24 hours.

    • Cooling Ramp: Cool at a rate of 5°C/hour to room temperature.

    • Result: Block-shaped crystals suitable for diffraction.

Visualization of Workflow

G cluster_cryst Crystallization Strategy Start Start: 3-Aminopyridine Condense Condensation (120°C, 2h) Start->Condense Cyclize Thermal Cyclization (Dowtherm A, 250°C) Condense->Cyclize -EtOH Hydrolysis Base Hydrolysis (NaOH -> HCl) Cyclize->Hydrolysis Crude Crude Carboxylic Acid Hydrolysis->Crude Precipitation MethodA Slow Evaporation (High risk of powder) Crude->MethodA MethodB Solvothermal (120°C, Slow Cool) Crude->MethodB Analysis SCXRD Analysis (P-1 or P21/c) MethodB->Analysis Single Crystals

Caption: Optimized synthetic and crystallization workflow for 1,5-naphthyridine derivatives.

Structural Logic: Synthon Competition

Understanding the intermolecular forces is vital for predicting solid-state stability.

Logic cluster_sites Interaction Sites Molecule 1,5-Naphthyridine-4-COOH COOH COOH Donor Molecule->COOH N5 N5 Acceptor Molecule->N5 Ring Aromatic Ring Molecule->Ring Outcome1 Homodimer (Acid-Acid) Lower Stability COOH->Outcome1 competes Outcome2 Heterosynthon (Acid-N5) Linear Chains (Preferred) COOH->Outcome2 dominates N5->Outcome2 Outcome3 Pi-Pi Stacking Insolubility Ring->Outcome3

Caption: Competition between homosynthons and heterosynthons in the crystal lattice.

References

  • NIH/PubMed (2012). 4-Diphenylphosphanyl-1,5-naphthyridine: Crystal Structure and Planarity Analysis.

  • BenchChem (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid - Gould-Jacobs Protocol.

  • MDPI (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

  • Bentham Science. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.

  • PubChem. 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Nalidixic Core Data).

Sources

Validation

Validating ALK5 Selectivity of 1,5-Naphthyridine-4-Carboxylate Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary: The Selectivity Challenge In the development of Transforming Growth Factor- (TGF- ) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Selectivity Challenge

In the development of Transforming Growth Factor-


 (TGF-

) inhibitors, the primary challenge is not potency, but selectivity . The ATP-binding pocket of the TGF-

type I receptor (ALK5) shares significant structural homology with p38 Mitogen-Activated Protein Kinase (p38 MAPK). Many early-stage ALK5 inhibitors failed due to off-target inhibition of p38 MAPK, leading to confounding cardiotoxicity and inflammatory data.

This guide validates the 1,5-naphthyridine-4-carboxylate scaffold as a superior class of ALK5 inhibitors. Unlike the widely used imidazole-based tool compound SB-431542 , which is potent but exhibits specific liability profiles, 1,5-naphthyridine analogs offer a distinct structural vector that minimizes p38 MAPK cross-reactivity while maintaining single-digit nanomolar potency against ALK5.

Mechanistic Context: Targeting the ALK5 Pocket

To validate these analogs, one must understand the signaling cascade. ALK5 activation triggers the phosphorylation of Smad2 and Smad3.[1] A selective inhibitor must block this specific node without interfering with the parallel non-canonical pathways (e.g., p38 MAPK, JNK) often activated by the same ligands or stress signals.

Figure 1: TGF- Signaling & Inhibitor Intervention Points[2]

TGFBeta_Pathway Ligand TGF-β Ligand T2R TGF-βRII (Type II Receptor) Ligand->T2R Binds ALK5 ALK5 (Type I Receptor) T2R->ALK5 Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates p38 p38 MAPK (Off-Target Risk) ALK5->p38 Non-Canonical (Avoid Inhibition) Inhibitor 1,5-Naphthyridine Analog Inhibitor->ALK5 Blocks ATP Pocket pSmad p-Smad2/3 (Phosphorylated) Smad23->pSmad Complex Smad2/3-Smad4 Complex pSmad->Complex + Smad4 Smad4 Smad4 Nucleus Nuclear Translocation & Transcription Complex->Nucleus

Caption: The canonical TGF-


 pathway. 1,5-naphthyridine analogs target the ALK5 ATP-binding site. Selectivity against the parallel p38 MAPK pathway (dashed) is the critical validation metric.

Comparative Performance Data

The following data compares a representative optimized 1,5-naphthyridine-4-carboxylate derivative (Compound 19, based on Gellibert et al. series) against the industry-standard tool compound SB-431542.

Table 1: Biochemical Potency & Selectivity Profile
Feature1,5-Naphthyridine Analog (Cmpd 19)SB-431542 (Standard)Interpretation
ALK5 IC

4 nM 94 nMNaphthyridine scaffold offers ~20x higher potency.
p38 MAPK IC

> 10,000 nM > 10,000 nMBoth scaffolds avoid p38, but Naphthyridine maintains this window at much higher potency levels.
ALK4 IC

6 nM~100 nMBoth inhibit ALK4 (highly homologous); expected class effect.
Cellular EC

18 nM~1,000 nMSuperior cell permeability and target engagement for the Naphthyridine analog.

Key Insight: While SB-431542 is selective, its moderate potency often requires high dosing (1-10


M) in cellular assays, which increases the risk of non-specific effects. The 1,5-naphthyridine analogs achieve complete pathway suppression at low nanomolar concentrations (e.g., 50-100 nM), providing a "cleaner" experimental window.

Experimental Validation Protocols

To validate the selectivity of your specific 1,5-naphthyridine-4-carboxylate analog, you must perform a "Dual-Arm" validation: confirming ALK5 inhibition while simultaneously proving the absence of p38 inhibition.

Workflow Visualization

Validation_Workflow cluster_readouts Critical Readouts Step1 1. Enzymatic Screen (ADP-Glo) Step2 2. Cellular Functional Assay (Western Blot) Step1->Step2 If IC50 < 100nM Step3 3. Selectivity Profiling (Kinome Scan) Step2->Step3 If pSmad2 inhibited R2 pSmad2/3 Levels Step2->R2 R3 p-p38 Levels (Must be Unaffected) Step2->R3 R1 ALK5 IC50

Caption: Step-by-step validation workflow ensuring both potency (ALK5) and selectivity (p38 MAPK) are confirmed.

Protocol A: The "Dual-Kinase" Cellular Western Blot

This is the gold-standard experiment for validating selectivity in a biological context.

Objective: Demonstrate dose-dependent inhibition of TGF-


-induced Smad2 phosphorylation without affecting anisomycin-induced p38 phosphorylation.

Materials:

  • Cell Line: HaCaT (Keratinocytes) or HepG2 (Liver carcinoma).

  • Ligands: Recombinant TGF-

    
    1 (activates ALK5) and Anisomycin (activates p38).
    
  • Antibodies: Anti-pSmad2 (S465/467), Anti-p-p38 (T180/Y182), Anti-Total Smad2, Anti-Total p38.

Step-by-Step Methodology:

  • Seeding: Plate cells in 6-well plates and grow to 80% confluence.

  • Starvation: Serum-starve cells (0.2% FBS) overnight to reduce basal phosphorylation.

  • Pre-treatment: Treat cells with the 1,5-naphthyridine analog at increasing concentrations (e.g., 0, 10, 50, 100, 500 nM) for 60 minutes .

    • Control Arm: Treat a separate set of wells with SB-431542 (10

      
      M) as a positive control.
      
  • Stimulation (Split the plate):

    • Set A (ALK5 Test): Stimulate with TGF-

      
      1 (5 ng/mL) for 45 minutes.
      
    • Set B (Selectivity Test): Stimulate with Anisomycin (10

      
      g/mL) for 30 minutes.
      
  • Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors. Perform SDS-PAGE and Western Blot.[1][2]

Validation Criteria:

  • Pass: The analog abolishes pSmad2 signal at <100 nM but has zero effect on p-p38 band intensity even at 500 nM.

  • Fail: Reduction in p-p38 signal indicates cross-reactivity (likely due to structural homology in the ATP hinge region).

Protocol B: Enzymatic Kinase Assay (ADP-Glo)

For precise IC50 determination, use a luminescent ADP-detection assay.

  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme: Recombinant Human ALK5 (TGF-

    
    R1) kinase domain (0.5 ng/well).
    
  • Substrate: Recombinant Smad3 protein or Smad3 peptide (0.2

    
     g/well ).
    
  • ATP: Ultra-pure ATP (10

    
    M final).
    
  • Inhibitor: Serial dilution of 1,5-naphthyridine analog (start at 1

    
    M, 1:3 dilution).
    
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min). Read Luminescence.

References

  • Gellibert, F. et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Inman, G. J. et al. (2002).[3] "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7."[4][5] Molecular Pharmacology.

  • BenchChem Technical Guide. (2025). "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." BenchChem Application Notes.

  • Vogt, J. et al. (2011). "Protein kinase inhibitors: from discovery to therapeutics." Nature Reviews Drug Discovery.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Methyl 1,5-naphthyridine-4-carboxylate

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 1,5-naphthyridine-4-carboxylate. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 1,5-naphthyridine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its spectral analysis. In the absence of a publicly available, experimentally-verified spectrum for this specific compound, this guide establishes a robust predictive framework based on the well-understood principles of UV-Vis spectroscopy and comparative data from structurally analogous 1,5-naphthyridine derivatives. We will explore the expected spectral features, provide a detailed experimental protocol for its determination, and compare its predicted absorption profile with that of relevant alternative compounds.

Theoretical Framework: Predicting the Spectrum

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. For aromatic and heteroaromatic compounds like Methyl 1,5-naphthyridine-4-carboxylate, the most significant absorptions arise from π → π* transitions within the conjugated system.[1][2]

The 1,5-naphthyridine core is an electron-deficient aromatic system. The presence of the fused pyridine rings and the nitrogen heteroatoms influences the energy of the π molecular orbitals. We can anticipate a complex spectrum with multiple absorption bands, characteristic of heteroaromatic systems. The absorption spectrum of benzene, a fundamental aromatic compound, shows three bands at 184, 204, and 256 nm.[1] For the larger, more complex 1,5-naphthyridine system, we expect these bands to be red-shifted (shifted to longer wavelengths) due to the extended conjugation.[3]

The substitution at the 4-position with a methyl carboxylate group (-COOCH₃) will further influence the spectrum. This electron-withdrawing group can extend the conjugation of the π-system, which typically leads to a bathochromic (red) shift of the λₘₐₓ (wavelength of maximum absorbance).

Based on published data for a series of 4,8-substituted 1,5-naphthyridines, the lowest energy absorption bands are observed in the range of 294-320 nm.[4] Therefore, it is reasonable to predict that the λₘₐₓ for Methyl 1,5-naphthyridine-4-carboxylate will fall within or near this region.

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable UV-Vis absorption spectrum for Methyl 1,5-naphthyridine-4-carboxylate, a standardized and well-controlled experimental procedure is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: Methyl 1,5-naphthyridine-4-carboxylate (solid, high purity)

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or dichloromethane). The choice of solvent is critical and its effect is discussed in a later section.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[4][5]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of Methyl 1,5-naphthyridine-4-carboxylate.

    • Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in the chosen spectroscopic grade solvent. Ensure complete dissolution, using sonication if necessary.

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units). This is crucial for adhering to the Beer-Lambert Law.[6]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.[5]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it with the sample solution.

    • Place the sample cuvette back into the spectrophotometer.

    • Acquire the absorption spectrum. The instrument will plot absorbance versus wavelength.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • Record the absorbance value at each λₘₐₓ.

    • If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

The logical workflow for this experimental protocol is illustrated in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Weigh Compound B Prepare Stock Solution (e.g., 10⁻³ M) A->B C Prepare Dilutions (e.g., 10⁻⁵ M) B->C F Measure Sample Spectrum C->F Analyte Solution D Instrument Warm-up E Baseline Correction (Solvent Blank) D->E E->F G Identify λₘₐₓ F->G H Record Absorbance G->H I Calculate Molar Absorptivity (ε) H->I

Caption: Experimental workflow for UV-Vis spectral acquisition.

Comparative Analysis with Structural Analogs

A comparative analysis of the UV-Vis spectra of Methyl 1,5-naphthyridine-4-carboxylate with its structural analogs provides valuable insights into the structure-property relationships governing their electronic transitions.

Compound/Derivative ClassKey Structural FeatureReported/Expected λₘₐₓ (nm)Rationale for Comparison & Expected Differences
Methyl 1,5-naphthyridine-4-carboxylate Target Compound Predicted: ~290-320 The baseline for our analysis. The ester group is expected to cause a bathochromic shift compared to the unsubstituted parent.
4,8-Disubstituted-1,5-naphthyridinesSubstitution at C4 and C8294-320[4]Provides a strong empirical basis for our prediction. The exact λₘₐₓ will depend on the electronic nature of the substituents.
4-Hydroxy-1,5-naphthyridine DerivativesHydroxyl group at C4Not specified, but used in blue-emitting materials[7][8]The hydroxyl group is an auxochrome and is expected to cause a significant bathochromic shift due to its electron-donating nature through resonance. This compound may also exhibit tautomerism, further complicating the spectrum.
Unsubstituted 1,5-NaphthyridineParent heterocycleShorter than substituted derivativesServes as a fundamental reference. The absence of conjugating or auxochromic substituents will result in absorption at a lower wavelength compared to the target compound.
Methyl 1,8-naphthyridine-4-carboxylateIsomeric naphthyridine coreLikely similar range, but with subtle shiftsThe change in the position of one of the nitrogen atoms alters the electronic distribution and symmetry of the molecule, which can lead to shifts in λₘₐₓ and changes in the shape of the absorption bands.

The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly impact the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism.[2][9] This is due to differential solvation of the ground and excited states of the molecule.

  • π → π* Transitions: For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the λₘₐₓ.[2]

  • n → π* Transitions: Conversely, for n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atoms), the ground state is often more stabilized by polar, protic solvents through hydrogen bonding. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift.[10]

For Methyl 1,5-naphthyridine-4-carboxylate, the spectrum will be dominated by π → π* transitions, but weaker n → π* transitions may also be present. It is therefore crucial to report the solvent used when presenting UV-Vis data. A comparison of the spectrum in a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) can help in the assignment of the observed absorption bands.

The relationship between molecular structure, solvent, and the resulting spectrum is summarized below.

Logical_Relationships cluster_molecule Molecular Properties cluster_environment Environmental Factors cluster_output Spectroscopic Output Structure Molecular Structure (1,5-Naphthyridine Core) Spectrum UV-Vis Absorption Spectrum (λₘₐₓ, ε) Structure->Spectrum Determines π-system Substituents Substituents (-COOCH₃) Substituents->Spectrum Modifies conjugation Solvent Solvent Polarity Solvent->Spectrum Induces solvatochromic shifts

Caption: Factors influencing the UV-Vis absorption spectrum.

Conclusion

References

  • Korean Chemical Society. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Molbank. Retrieved from [Link]

  • Wenzel, T. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4,8-substituted 1,5-naphthyridines 1a-1h by a.... ResearchGate. Retrieved from [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • ResearchGate. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Retrieved from [Link]

  • Inflibnet. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Inflibnet Centre. Retrieved from [Link]

  • Texas Department of Transportation. (2022). Soil Organic Content Using UV-Vis Method. TxDOT. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. ResearchGate. Retrieved from [Link]

  • Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3359. Retrieved from [Link]

  • PubMed. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 1,5-naphthyridine-4-carboxylate

Executive Summary & Core Directive Methyl 1,5-naphthyridine-4-carboxylate is a heterocyclic building block frequently used in the synthesis of kinase inhibitors and antimicrobial agents. While often classified as a stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Methyl 1,5-naphthyridine-4-carboxylate is a heterocyclic building block frequently used in the synthesis of kinase inhibitors and antimicrobial agents. While often classified as a standard organic irritant, its structural similarity to bioactive naphthyridine drugs (e.g., nalidixic acid derivatives) mandates that researchers handle it with biosafety-level caution until specific toxicological data proves otherwise.

The Golden Rule of this Protocol:

Treat this compound not merely as a chemical reagent, but as a potential pharmacological agent. Absence of toxicity data is not evidence of safety.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound presents three distinct risk vectors based on its physicochemical properties (solid ester) and structural class (nitrogenous heterocycle).

Hazard VectorClassification (GHS/Predicted)Mechanism of ActionOperational Implication
Respiratory STOT SE 3 (H335) Irritation of mucous membranes; potential sensitization.Zero-dust exposure. Open handling on benchtop is prohibited.
Ocular/Dermal Irritant Cat 2 (H315/H319) Methyl esters can hydrolyze to carboxylic acids on moist surfaces (eyes/lungs).Chemical Goggles are mandatory; safety glasses are insufficient for powders.
Systemic Unknown / Bioactive Naphthyridine scaffolds are privileged structures in drug discovery (kinase inhibition).Double-gloving to prevent transdermal absorption of dissolved compound.

The PPE Matrix: A Self-Validating System

This matrix is designed to be "self-validating"—meaning the user must actively check the integrity of the equipment before proceeding.

Personal Protective Equipment Specifications
ComponentStandard RequirementThe "Senior Scientist" Nuance (Why & How)
Hand Protection Nitrile Gloves (Min 0.11 mm)Validation: Esters can degrade nitrile. Check for "tackiness" every 30 mins. Protocol: Double Glove technique. Inner glove: Bright color (blue/purple). Outer glove: White/Clear. If the inner color shows through a rip, stop immediately.
Eye Protection Chemical Splash Goggles Reasoning: Naphthyridine powders are often electrostatic. Safety glasses allow dust entry from the side. Goggles form a seal against hydrolysis-prone dust.
Respiratory Fume Hood (Primary) Spec: Face velocity 80–100 fpm. Backup: If weighing outside a hood (discouraged), use an N95/P100 particulate respirator.
Body Defense Lab Coat (Cotton/Poly) Requirement: Must be buttoned to the neck. Synthetic fibers (polyester) can melt if the ester is involved in a runaway exothermic reaction; 100% cotton is preferred for scale-up.
Visualizing the PPE Decision Logic

PPE_Decision_Tree Start Start: Assess State of Matter Solid Solid / Powder Form Start->Solid Solution Solubilized (Organic Solvent) Start->Solution DustRisk Risk: Airborne Dust & Inhalation Solid->DustRisk SplashRisk Risk: Splash & Transdermal Absorption Solution->SplashRisk Hood Engineering Control: Chemical Fume Hood Required DustRisk->Hood PPE_Solid PPE: Goggles + N95 (if open) + Nitrile Hood->PPE_Solid GloveCheck Glove Compatibility Check (Solvent Dependent) SplashRisk->GloveCheck PPE_Liquid PPE: Double Nitrile + Face Shield (if >100mL) GloveCheck->PPE_Liquid

Figure 1: Risk-based decision tree for selecting appropriate protection based on the physical state of the reagent.

Operational Protocols: Step-by-Step

Do not rely on memory. Follow this workflow to ensure containment.

Phase 1: Weighing & Transfer (Highest Risk)

The majority of exposure incidents occur during the transfer of dry powders.

  • Static Control: Naphthyridine esters are often fluffy solids. Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping it into the bottle.

  • The "Tunnel" Method: Do not lift the spatula high. Keep the receiving vial and the source bottle as close as possible inside the fume hood.

  • Gravimetric Validation: Place the receiving vial in a tared beaker. If spillage occurs, it is contained in the beaker, not the hood floor.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, remember that these solvents carry the solute through gloves.

  • Change Frequency: Immediately change outer gloves after the solvation step.

  • Labeling: Mark the flask clearly: "Bioactive Intermediate – Do Not Touch."

Phase 3: Cleanup & Decontamination
  • Acidic Wipe: Since naphthyridines are nitrogenous bases, a mild acidic wipe (1% acetic acid) can help solubilize residues for cleanup, followed by a soap/water wash.

  • Solid Waste: Disposable spatulas and weigh boats must go into Hazardous Solid Waste , not general trash.

Workflow Visualization

Handling_Workflow Prep 1. Prep: Check Hood Airflow & Don PPE Weigh 2. Weigh: 'Tunnel Method' (Minimize Lift Height) Prep->Weigh Antistatic Check Dissolve 3. Dissolve: Add Solvent (Closed Vessel) Weigh->Dissolve Seal Vessel React 4. React: Heat/Stir (Secondary Containment) Dissolve->React Secure Clamp Waste 5. Waste: Segregate Solids & Liquids React->Waste Decon

Figure 2: Linear operational workflow emphasizing containment checkpoints.

Disposal & Emergency Procedures

Disposal Protocol
  • Liquids: Dispose of reaction mixtures in Halogenated or Non-Halogenated waste streams depending on the solvent used. Do not drain dispose.[1]

  • Solids: Any paper towels, gloves, or weigh boats contaminated with the substance must be incinerated via a licensed hazardous waste contractor.

Emergency Response
  • Eye Contact: Flush for 15 minutes minimum.[2] Note: Esters can induce delayed irritation. Seek medical attention even if pain subsides.

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol or solvents to wash skin; this enhances absorption.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).

  • PubChem. (n.d.). Compound Summary: Naphthyridine Derivatives. National Library of Medicine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 1,5-naphthyridine-3-carboxylate (Analogous Structure).

Sources

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